Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Beschreibung
The exact mass of the compound Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNDQIIDCSDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632523 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-22-7 | |
| Record name | 1,1-Dimethylethyl 4-(aminomethyl)-4-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236406-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, a representative synthesis protocol, and its applications in drug discovery.
Core Properties
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, with the CAS number 236406-22-7, is a piperidine derivative featuring a protected amine functional group.[1] This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 236406-22-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
| Purity (Typical) | Min. 95% | [1] |
| InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | [1] |
| SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1 | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not widely available in peer-reviewed literature. Researchers are advised to acquire this data on their own samples for structural confirmation and purity assessment.
Safety and Handling
The safety information for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not extensively documented. A safety data sheet for the compound indicates that it may cause respiratory irritation upon inhalation.[2] Due to the lack of comprehensive toxicological data, it is recommended to handle this compound with the standard precautions for laboratory chemicals of unknown toxicity.
General Handling Precautions:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Hazard Classification (Predicted for structurally similar compounds): While specific GHS classifications for this exact compound are not available, related piperidine derivatives are classified with hazards such as acute oral toxicity, skin irritation, and serious eye irritation.
Synthesis and Experimental Protocols
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a synthetic compound available from various chemical suppliers. While a specific, detailed experimental protocol for its synthesis is not readily found in peer-reviewed journals, a general synthetic strategy can be inferred from common organic chemistry principles and procedures for analogous compounds.
A plausible synthetic route would involve the N-Boc protection of a suitable 4-methylpiperidine precursor, followed by the introduction of the aminomethyl group at the 4-position. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
General Experimental Protocol (Hypothetical):
Step 1: Synthesis of Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
-
To a solution of 4-cyano-4-methylpiperidine in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
Dissolve the product from Step 1 in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting precipitate and wash with the solvent.
-
Extract the filtrate with a suitable organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to yield the final product.
Applications in Drug Discovery
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with biological targets. The Boc-protected amine of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate allows for its use as a versatile building block in the synthesis of more complex molecules. After incorporating the piperidine core into a larger molecule, the Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized.
While specific examples of this compound's use in drug candidates are not widely published, its structural motifs are relevant to several areas of drug discovery. For instance, substituted piperidines are common in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.
The logical workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Utilization workflow in a drug discovery context.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable, commercially available building block for medicinal chemistry and drug discovery. Its protected primary amine and substituted piperidine core offer a versatile platform for the synthesis of novel compounds. While there is a notable lack of publicly available experimental data for some of its physical and spectral properties, its utility in organic synthesis is evident from its structure. Researchers employing this compound should perform their own characterization and adhere to standard laboratory safety protocols. Further research into the applications of this compound could lead to the discovery of new therapeutic agents.
References
In-Depth Technical Guide: Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
CAS Number: 236406-22-7
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a representative synthetic protocol, and includes expected analytical data. Furthermore, it illustrates the compound's application in the synthesis of biologically active molecules and discusses the signaling pathways targeted by these downstream compounds, thereby highlighting the strategic importance of this piperidine derivative in drug discovery and development.
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a bifunctional molecule featuring a protected primary amine and a Boc-protected piperidine nitrogen. This structural arrangement makes it a valuable intermediate for introducing a 4-methyl-4-(aminomethyl)piperidine moiety into larger molecules. Its application is particularly prevalent in the synthesis of complex chemical entities for pharmaceutical research, where the piperidine scaffold is a common feature in bioactive compounds. The presence of the methyl group at the C4 position can provide steric hindrance, influencing the binding affinity and pharmacokinetic properties of the final compound.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.
Table 1: Physicochemical Data for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
| Property | Value |
| CAS Number | 236406-22-7 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [1][2] |
| Appearance | White to off-white solid |
| Boiling Point | 304.8 °C at 760 mmHg (Predicted) |
| Flash Point | 138.1 °C (Predicted) |
| Density | 1.002 g/cm³ (Predicted) |
| SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1[1] |
| InChI Key | VMTNDQIIDCSDOU-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is typically achieved through the reduction of the corresponding nitrile precursor. A representative experimental protocol is detailed below.
Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Reaction Scheme:
Caption: Synthesis of the target compound via nitrile reduction.
Materials:
-
Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Ammonia (7N solution in methanol)
-
Hydrogen gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
A solution of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate in methanolic ammonia is prepared in a high-pressure hydrogenation vessel.
-
A catalytic amount of Raney Nickel is carefully added to the solution under an inert atmosphere.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.
-
The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques. Expected data are summarized in Table 2.
Table 2: Expected Analytical Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.4 (br s, 2H, piperidine CH₂), ~2.6 (s, 2H, CH₂NH₂), ~1.6-1.4 (m, 4H, piperidine CH₂), 1.45 (s, 9H, Boc CH₃), ~1.0 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~80 (Boc C), ~50 (CH₂NH₂), ~40 (piperidine C-CH₃), ~35 (piperidine CH₂), ~28 (Boc CH₃), ~25 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 229.18 [M+H]⁺ |
Applications in Drug Discovery
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the construction of ligands for various biological targets.
Role as a Synthetic Intermediate
The primary amine of this compound provides a reactive handle for derivatization, allowing for its incorporation into larger scaffolds through amide bond formation, reductive amination, or other amine-based chemistries. The Boc-protecting group on the piperidine nitrogen can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This orthogonal protection strategy allows for selective and controlled synthesis of complex molecules.
Caption: General workflow for utilizing the target compound in synthesis.
Example: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate its utility, consider the synthesis of a hypothetical kinase inhibitor where the 4-methyl-4-(aminomethyl)piperidine moiety serves as a key recognition element for the target protein. In this scenario, the primary amine of our title compound could be acylated with a carboxylic acid-containing heterocyclic core, which is common in kinase inhibitors. Subsequent deprotection of the Boc group would allow for the introduction of another functional group to modulate solubility or other pharmacokinetic properties.
Associated Signaling Pathways
As a synthetic building block, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate does not have inherent biological activity and therefore does not directly interact with signaling pathways. However, the molecules synthesized from it are often designed to modulate specific cellular signaling cascades implicated in disease.
For instance, if the hypothetical kinase inhibitor mentioned above were to target a specific tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), it would interfere with the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical inhibitor.
This diagram illustrates how a molecule synthesized using our title compound could block the autophosphorylation of EGFR, thereby inhibiting downstream signaling through the Ras-Raf-MEK-ERK pathway and ultimately affecting cellular processes like proliferation and survival.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and orthogonal protecting groups allow for its strategic incorporation into a wide range of molecular scaffolds. While the compound itself is not biologically active, it is a key intermediate in the synthesis of potent modulators of various signaling pathways, underscoring its importance to the research and development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications for scientists in the pharmaceutical industry.
References
An In-Depth Technical Guide to Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of complex molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key synthetic intermediate, embodies the utility of scaffolds that combine steric hindrance, conformational rigidity, and a reactive primary amine handle. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical application and analytical characterization, offering field-proven insights for researchers engaged in the synthesis of next-generation pharmaceuticals.
The core value of this molecule lies in its gem-dimethyl substituted piperidine ring, which imparts specific conformational constraints and metabolic stability to the final drug candidate. The primary amine, masked by the acid-labile tert-butyloxycarbonyl (Boc) protecting group, serves as a versatile nucleophilic point for elaboration into a wide array of functional groups, making it an invaluable component in the construction of diverse compound libraries.
Core Physicochemical Properties
A thorough understanding of a synthetic building block's fundamental properties is the bedrock of its effective application. All quantitative data is summarized in Table 1 for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 228.33 g/mol | [1][2] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| CAS Number | 236406-22-7 | [1][2][3] |
| Canonical SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1 | [1] |
| InChI Key | VMTNDQIIDCSDOU-UHFFFAOYSA-N | [1] |
| Appearance | Typically an oil or low-melting solid | Inferred |
| Purity (Typical) | ≥95% | [1] |
Table 1: Physicochemical Properties
Synthesis and Purification: A Validated Workflow
The synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is most efficiently achieved through the reduction of its corresponding nitrile precursor. This two-step process, beginning with the synthesis of the nitrile intermediate, is designed to be robust and scalable. The causality behind this synthetic strategy is clear: the reduction of a nitrile is a high-yielding and well-established transformation for the formation of primary amines.
Figure 1: High-level synthetic workflow.
Experimental Protocol 1: Synthesis of tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
This protocol is based on a validated, high-yield catalytic reduction method.
Part A: Synthesis of the Nitrile Precursor (tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate)
The synthesis of the nitrile precursor is a critical first step, often starting from commercially available 1-Boc-4-piperidone. While multiple routes exist, a common approach involves a Strecker-type reaction or alkylation followed by cyanation. For the purpose of this guide, we will assume the availability of the precursor, as its synthesis is a standard organic transformation.
Part B: Reduction of the Nitrile Precursor [3]
-
Reactor Setup: To a suitable hydrogenation vessel, add tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate (1.00 g, 4.46 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5 wt% Rhodium on Alumina (Rh/Al₂O₃) catalyst (300 mg). The choice of a heterogeneous catalyst like Rh/Al₂O₃ is deliberate; it provides high activity for nitrile reduction and is easily removed by filtration, simplifying the purification process.
-
Solvent Addition: Add a 3.5 N solution of ammonia in methanol (15 mL). The use of methanolic ammonia is crucial. Ammonia helps to suppress the formation of secondary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 40 psi with hydrogen.
-
Reaction: Agitate the reaction mixture (e.g., via shaking or stirring) at ambient temperature. Monitor the reaction for completion (typically by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis).
-
Work-up and Purification: Upon completion, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the target product, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (expect ~1.00 g, 98% yield). The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Purification Insights: If column chromatography is required, a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1-2%) of triethylamine is a common starting point for purifying amines on silica gel. The triethylamine deactivates acidic sites on the silica, preventing product tailing and improving resolution.
The Role of the Boc Protecting Group: Stability and Reactivity
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its selection for this building block is a strategic choice rooted in its unique reactivity profile.
-
Stability: The Boc group is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. This chemical orthogonality allows chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected amine.
-
Acid-Labile Removal: The key advantage of the Boc group is its facile removal under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This deprotection is clean and typically proceeds in high yield.
Figure 2: Boc deprotection mechanism.
Experimental Protocol 2: Boc Group Deprotection
This is a standard, field-proven protocol for removing the Boc group to unmask the primary amine for subsequent reactions.
-
Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq). The reaction is typically performed with 25-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected primary amine.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic workflow. The following data provides a benchmark for characterization.
| Technique | Expected Results |
| ¹H NMR | Representative Spectrum (CDCl₃, 400 MHz): δ ~3.1-3.8 (m, piperidine CH₂ adjacent to N-Boc), δ ~2.6 (s, -CH₂NH₂), δ ~1.45 (s, 9H, Boc -C(CH₃)₃), δ ~1.2-1.7 (m, piperidine CH₂), δ ~1.0 (s, 3H, piperidine -CH₃). Note: Amine protons (-NH₂) may be broad and their chemical shift can vary. |
| ¹³C NMR | Representative Spectrum (CDCl₃, 101 MHz): δ ~155 (C=O, carbamate), δ ~79 (C, Boc -C (CH₃)₃), δ ~50-55 (CH₂, piperidine), δ ~40-45 (CH₂, aminomethyl), δ ~28.5 (CH₃, Boc), δ ~20-30 (CH₃, piperidine). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 229.1965. |
| HPLC/GC | Purity analysis should show a major peak corresponding to the product. Method development would typically involve a C18 column for HPLC with a mobile phase of acetonitrile/water with 0.1% TFA or formic acid. |
Table 2: Analytical Characterization Data
Applications in Drug Discovery
The utility of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is demonstrated by its incorporation into a variety of drug candidates targeting different biological pathways. The piperidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this building block offers a unique vector for exploring chemical space.
-
Receptor Agonists/Antagonists: This intermediate has been used in the synthesis of 5-HT4 receptor partial agonists, which are investigated for treating cognitive disorders.
-
Cannabinoid Receptor Ligands: It serves as a building block in the development of novel cannabinoid receptor (CB2) inhibitors.
-
General Scaffold: Its versatile nature makes it suitable for creating libraries of compounds for high-throughput screening against various targets. The primary amine can be readily derivatized via reductive amination, acylation, or sulfonylation to rapidly generate analogues.
Safety and Handling
As a standard laboratory chemical, proper handling procedures must be followed.
-
General Advice: Consult the Safety Data Sheet (SDS) before use. Handle in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Inhalation: May cause respiratory irritation. Move the person to fresh air.
-
Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.
-
Eye Contact: May cause serious eye irritation. Rinse thoroughly with plenty of water.
-
Ingestion: Harmful if swallowed. Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a high-value building block for drug discovery and development. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, make it an attractive intermediate for medicinal chemists. The strategic presence of the acid-labile Boc protecting group allows for controlled, sequential elaboration of the primary amine, enabling the synthesis of complex and diverse molecular architectures. This guide provides the foundational knowledge, validated protocols, and contextual understanding necessary for researchers to confidently and effectively incorporate this versatile scaffold into their research programs.
References
An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, synthesis, and safety information. Emphasis is placed on experimental protocols and the compound's application as a versatile intermediate in the synthesis of complex pharmaceutical agents.
Chemical Structure and Identifiers
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both an aminomethyl and a methyl group at the 4-position. This unique substitution pattern provides a valuable scaffold for the synthesis of diverse bioactive molecules.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate |
| CAS Number | 236406-22-7[1][2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₂[1][3] |
| Molecular Weight | 228.33 g/mol [1][3] |
| Canonical SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1[1] |
| InChI Key | VMTNDQIIDCSDOU-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profiling when incorporated into larger molecules.
| Property | Value | Source |
| Boiling Point | 304.8 °C at 760 mmHg | [5] |
| Density | 1.002 g/cm³ | [5] |
| Flash Point | 138.1 °C | [5] |
| Purity | Min. 95% | [1] |
Synthesis
The primary synthetic route to tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate involves the reduction of its corresponding nitrile precursor, tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate.
Experimental Protocol: Reduction of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
A general procedure for the synthesis of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate from its nitrile precursor is as follows:
-
Reaction Setup: To a solution of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate (1.00 g, 4.46 mmol) in a methanol-ammonia solution (15 mL, 3.5 N NH₃ in MeOH), a Rh/Al₂O₃ catalyst (300 mg, 5 wt%, 0.14 mmol) is added.[2]
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (40 psi) and shaken.[2]
-
Work-up: Upon completion of the reaction, the mixture is filtered through a silica gel pad to remove the catalyst.[2]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the target compound.[2]
This method has been reported to produce the desired product in high yield (98%).[2]
Spectroscopic Data
While specific experimental spectra for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate are not widely published, data for structurally similar compounds can provide an estimation of expected spectral characteristics. For instance, the ¹H NMR and ¹³C NMR spectra of various tert-butyl piperidine-1-carboxylate derivatives have been reported.
It is important to note that the following are predicted or typical values and should be confirmed with experimental data.
¹H NMR (Predicted):
-
δ 1.45 (s, 9H): Protons of the tert-butyl group.
-
δ 1.00 - 1.60 (m, 4H): Methylene protons of the piperidine ring.
-
δ 2.50 - 2.70 (s, 2H): Methylene protons of the aminomethyl group.
-
δ 3.00 - 3.50 (m, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.
-
δ 0.90 (s, 3H): Protons of the methyl group at the 4-position.
¹³C NMR (Predicted):
-
δ 28.5: Methyl carbons of the tert-butyl group.
-
δ 79.5: Quaternary carbon of the tert-butyl group.
-
δ 154.8: Carbonyl carbon of the Boc group.
-
δ 30-40: Carbons of the piperidine ring and the C4-methyl group.
-
δ 50-60: Carbon of the aminomethyl group.
Mass Spectrometry (Predicted):
-
[M+H]⁺: m/z 229.1965
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
| Hazard Statement | Precautionary Statement |
| May cause respiratory irritation.[4] | Use only outdoors or in a well-ventilated area.[4] |
| Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a NIOSH (US) or CEN (EU) approved respirator.[4]
First Aid Measures:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water.
Note: The toxicological properties of this compound have not been thoroughly investigated.[4] It is crucial to consult the full Safety Data Sheet (SDS) from the supplier before use.
Applications in Drug Discovery
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The primary amine and the protected piperidine nitrogen offer orthogonal handles for further chemical modifications, allowing for the construction of diverse chemical libraries.
This compound and its analogs are utilized as intermediates in the synthesis of a wide array of therapeutic agents. The versatile chemical structure allows for its incorporation into various molecular scaffolds, making it a desirable component for medicinal chemists developing novel drug candidates.
References
- 1. tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate [cymitquimica.com]
- 2. tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 236406-22-7 [chemicalbook.com]
- 3. tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 236406-22-7 | FB144086 [biosynth.com]
- 4. capotchem.com [capotchem.com]
- 5. Cas 236406-22-7,tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | lookchem [lookchem.com]
The Biological Versatility of the Piperidine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its frequent appearance in a wide array of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival. These mechanisms include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with cellular macromolecules.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | |
| HT29 | Colon | 4.1 (GI50, µg/mL) | ||
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | ||
| PC-3 | Prostate | <25 (GI50, µg/mL) | ||
| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 | |
| HCT116 | Colon | 0.1 - 15.8 | ||
| 8d (diarylpiperidinone-naphthoquinone hybrid) | SW480 | Colon | 0.26 - 0.67 | [2] |
| MDA-MB-231 | Breast | 0.26 - 0.67 | [2] | |
| A549 | Lung | 0.26 - 0.67 | [2] | |
| A549/DDP | Lung (Cisplatin-resistant) | 0.26 - 0.67 | [2] |
Key Signaling Pathways Targeted by Anticancer Piperidine Derivatives
Several crucial signaling pathways involved in cancer progression are modulated by piperidine derivatives.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[3] Many piperidine-containing drugs function by inhibiting components of this pathway.[3] For instance, the piperidine derivative DTPEP has been shown to inhibit the PI3K/Akt signaling pathway in breast cancer cells by down-regulating the phosphorylation of PI3K and Akt.[4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in the inflammatory response and cancer by regulating the expression of pro-inflammatory and survival genes.[5] Certain piperidine derivatives, such as the curcumin analog EF24, directly inhibit IκB kinase (IKK), preventing the activation of NF-κB.[6]
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that has been identified as a promising drug target for cancer therapy, including triple-negative breast cancer.[7] Naphthoquinone-furopiperidine derivatives have been developed as novel STAT3 inhibitors.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Piperidine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative. Include a vehicle control (solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Antiviral and Antimicrobial Activities
The piperidine scaffold is a key component in a number of antiviral and antimicrobial agents, demonstrating its importance in combating infectious diseases.
Antiviral Activity
Piperidine derivatives have shown promise as potent antiviral agents, targeting various stages of the viral life cycle.
| Derivative Class | Virus | Activity/Potency | Reference |
| Piperidine-substituted Purines | HIV-1 | Potent inhibitory activity | [8] |
| Influenza A/H1N1 | Significant potency, EC50 lower than ribavirin | [8] | |
| Piperidine-4-carboxamides | HIV-1 | CCR5 inhibitory activity, IC50 = 25.53 nM (compound 16i) | [9] |
| Piperidine-based derivatives | Influenza virus | Excellent inhibitory activity, EC50 as low as 0.05 µM | [10] |
Antimicrobial Activity
A variety of piperidine derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens.
| Derivative Class | Microorganism | Activity/Potency | Reference |
| Piperidin-4-one derivatives with thiosemicarbazone moiety | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin | [11] |
| M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Active against all tested fungi | [11] | |
| 2-hydroxypyrrolidine/piperidine derivatives | E. coli, K. pneumoniae | Potent antimicrobial activity | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the disc.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile filter paper discs
-
Piperidine derivative (test compound)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with the test compound, positive control, and negative control onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
Neuroprotective Effects of Piperidine Derivatives
Piperidine derivatives have demonstrated significant potential in the treatment of neurodegenerative disorders, primarily through their neuroprotective effects.
Key Mechanisms of Neuroprotection
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[12] Numerous piperidine derivatives have been developed as potent AChE inhibitors.[13][14]
-
Neuroprotection against Oxidative Stress: Some piperidine derivatives can protect neuronal cells from oxidative stress-induced damage. For example, certain derivatives have been shown to protect SH-SY5Y neuroblastoma cells from cytotoxicity induced by toxins like 6-hydroxydopamine (6-OHDA).
Quantitative Neuroprotective Activity Data
| Derivative | Target/Model | Activity/Potency | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | [13] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | Acetylcholinesterase (AChE) | IC50 = 5.7 nM | [14] |
| Benzamide derivative 5d | Acetylcholinesterase (AChE) | IC50 = 13 ± 2.1 nM | [15] |
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.
Principle: The ability of a compound to protect SH-SY5Y cells from a neurotoxin-induced cell death is evaluated. Cell viability is typically assessed using the MTT assay.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Piperidine derivative (test compound)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)
-
MTT assay reagents
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach.
-
Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified time (e.g., 2 hours).
-
Neurotoxin Induction: Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells. Include control wells (vehicle only, and neurotoxin only).
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described previously to determine cell viability.
Other Notable Biological Activities
The therapeutic potential of piperidine derivatives extends beyond the areas detailed above, encompassing anti-inflammatory and antidiabetic activities.
-
Anti-inflammatory Activity: Piperidine derivatives can exert anti-inflammatory effects through mechanisms such as the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[5]
-
Antidiabetic Activity: Several piperidine derivatives have been investigated as potential antidiabetic agents. For example, some derivatives have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[11] The well-known antidiabetic drug alogliptin, a DPP-4 inhibitor, also contains a piperidine moiety.[11]
Conclusion
The piperidine scaffold is undeniably a cornerstone in the field of medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents with a broad spectrum of biological activities. The examples and data presented in this technical guide highlight the significant contributions of piperidine derivatives to the fields of oncology, infectious disease, and neuropharmacology. The continued exploration of the structure-activity relationships of this remarkable heterocyclic ring system holds immense promise for the discovery of next-generation medicines to address a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Application of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry. Its rigid piperidine core, appended with a protected primary amine and a gem-dimethyl group, offers a unique three-dimensional structure that is leveraged in the design of potent and selective therapeutic agents. While this compound itself is not biologically active, it serves as a crucial intermediate in the synthesis of molecules targeting a range of biological pathways. This technical guide provides an in-depth overview of the mechanism of action of compounds derived from this scaffold, focusing on three major classes: C-C chemokine receptor type 5 (CCR5) antagonists, kinesin spindle protein (KSP) inhibitors, and G protein-coupled receptor 119 (GPR119) agonists.
Core Applications and Mechanisms of Action
The utility of the tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate scaffold lies in its ability to orient pharmacophoric groups in a specific and rigid conformation, enhancing binding affinity and selectivity for the target protein.
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
Mechanism of Action: CCR5 is a G protein-coupled receptor that, along with the CD4 receptor, serves as a co-receptor for the entry of the most common strains of HIV-1 into host T-cells. CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor, preventing the viral envelope glycoprotein gp120 from engaging with CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.
A notable example of a CCR5 antagonist synthesized using a derivative of this scaffold is Vicriviroc (also known as Sch-D or Sch 417690). The synthesis of a precursor to Vicriviroc, Sch-350634, has been accomplished using N'-Boc-4-methyl-4-aminopiperidine.[1]
Signaling Pathway:
Quantitative Data for Representative CCR5 Antagonists:
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| Vicriviroc | HIV-1 (R5-tropic isolates) | PBMC infection assay | 0.04 - 2.3 (EC50) | [2] |
| Vicriviroc | CCR5 | Chemotaxis (MIP-1α) | < 1 | [2] |
| Sch-350634 | CCR5 | RANTES Binding | 1.1 | [1] |
| Piperidine Derivative 19 | CCR5 | Calcium Mobilization | 25.73 (IC50) | [3] |
| Piperidine Derivative 19 | HIV-1 | Antiviral Activity | 73.01 (IC50) | [3] |
| 10h | CCR5 | Receptor Binding | 11 (IC50) | [4] |
Kinesin Spindle Protein (KSP) Inhibitors
Mechanism of Action: KSP, also known as Eg5 or KIF11, is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. KSP utilizes the energy from ATP hydrolysis to move along microtubules, pushing the spindle poles apart. KSP inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of KSP, distinct from the ATP and microtubule binding sites. This binding locks KSP in a state that cannot hydrolyze ATP effectively, leading to the cessation of its motor activity. As a result, the centrosomes fail to separate, leading to the formation of a "monoaster" spindle, mitotic arrest, and subsequent apoptosis in rapidly dividing cells like cancer cells.[5][6]
The KSP inhibitor MK-0731 incorporates an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea moiety, highlighting the relevance of the 4-aminopiperidine scaffold.[7]
Signaling Pathway:
Quantitative Data for Representative KSP Inhibitors:
| Compound | Target | Assay | IC50 / EC50 (nM) | Reference |
| MK-0731 | KSP | ATPase Inhibition | 2.2 (IC50) | [5][6][7][8] |
| MK-0731 | A2780 cells | Apoptosis Induction | 2.7 (EC50) | [9] |
| MK-0731 | - | Mitotic Block | 19 (IC50) | [9] |
G Protein-Coupled Receptor 119 (GPR119) Agonists
Mechanism of Action: GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, increased cAMP promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins, in turn, further stimulate insulin secretion from β-cells. This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Signaling Pathway:
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Modern Medicine: A Technical Guide to Key Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the complex and lengthy journey from a promising molecule to a life-saving medication, pharmaceutical intermediates represent the unsung heroes. These chemical compounds are the crucial stepping stones in the synthesis of an Active Pharmaceutical Ingredient (API).[1][2][] While not the final therapeutic agent themselves, the quality, purity, and efficient synthesis of intermediates directly dictate the safety, efficacy, and economic viability of the final drug product.[4][5] This technical guide provides an in-depth exploration of the role of key intermediates, their synthesis, characterization, and the critical impact they have on the drug discovery pipeline.
The Indispensable Role of Intermediates in API Synthesis
The synthesis of a complex API is rarely a single-step reaction. Instead, it is a carefully orchestrated multi-step process where intermediates are the products of each sequential reaction.[] They serve as the foundational building blocks, allowing for the gradual and controlled assembly of the final, complex molecular structure of the API.[2][]
The strategic use of intermediates offers several advantages:
-
Complexity Management: They break down a complex synthesis into manageable steps, allowing for greater control over each chemical transformation.[4]
-
Purification Strategy: Each intermediate stage provides an opportunity to purify the compound, removing by-products and impurities.[] This stepwise purification is critical, as contaminants can compromise the safety and effectiveness of the final drug.
-
Yield Optimization: By refining the reaction conditions at each intermediate step, chemists can maximize the yield and efficiency of the overall synthesis.[4]
-
Cost-Effectiveness: High-quality intermediates lead to higher API yields, fewer purification steps, and reduced waste generation, all of which contribute to lowering the overall cost of drug production.[1][4][]
Key Classes of Pharmaceutical Intermediates
The vast landscape of pharmaceuticals is built upon a diverse array of intermediate structures. Classification can be based on chemical structure, functional role, or therapeutic application.[7]
-
Heterocyclic Intermediates: These are foundational to a majority of marketed drugs.[8] Containing rings with atoms other than carbon (like nitrogen, oxygen, or sulfur), they are prevalent in treatments for a wide range of diseases, from infections to cancer.[][7] Examples include pyridine, quinoline, imidazole, and thiazole derivatives.[7][9]
-
Chiral Intermediates: Chirality is a critical property in drug design, as different enantiomers (mirror-image molecules) can have vastly different biological effects—one may be therapeutic while the other is inactive or even harmful.[][11] Chiral intermediates are essential for building stereospecific drugs, ensuring that only the desired enantiomer is produced.[12] Examples include (S)-3-Amino-3-phenylpropan-1-ol, a building block for Dapoxetine.
-
Fluorine-Containing Intermediates: The introduction of fluorine atoms can significantly enhance a drug's metabolic stability, absorption, and binding affinity to its target.[] This makes fluorinated intermediates highly valuable in modern drug development.[9]
-
Functional Group-Based Intermediates: This broad category includes intermediates classified by their primary reactive groups, such as alcohols, aldehydes, ketones, amines, and carboxylic acids.[2][13] These functional groups are the sites of subsequent chemical reactions in the synthesis pathway.
Quantitative Data and Quality Standards
The quality of intermediates is non-negotiable and is governed by stringent standards. Purity, stability, and consistency are paramount to ensure the final API meets regulatory approval.[14]
Table 1: Typical Quality Attributes for Pharmaceutical Intermediates
| Parameter | Typical Specification | Significance |
| Purity (by HPLC/GC) | > 97% - 99% | Directly impacts the purity of the final API and minimizes side reactions.[15] |
| Individual Impurity | < 0.1% - 0.5% | Prevents the accumulation of potentially toxic by-products in the final drug.[14] |
| Residual Solvents | Compliant with ICH Q3C limits | Ensures the final drug is free from harmful solvent residues.[14] |
| Water Content | Typically < 0.5% | Prevents unwanted side reactions and degradation of the intermediate.[14] |
| Heavy Metals | Compliant with USP <233> | Ensures the absence of toxic metal contaminants from catalysts or reactors.[14] |
| Batch-to-Batch Consistency | High | Guarantees the reproducibility of the API synthesis process.[] |
Table 2: Impact of Intermediate Quality on Production Efficiency
| Factor | High-Quality Intermediates | Low-Quality Intermediates |
| API Yield | Higher | Lower |
| Purification Steps | Fewer, simpler | More, complex |
| Waste Generation | Lower | Higher |
| Process Validation | Faster, more reliable | Slower, potential for failure |
| Overall Production Cost | Lower | Higher[1][16] |
Experimental Protocols
The synthesis and analysis of pharmaceutical intermediates require precise and validated methodologies. Below are representative protocols for the synthesis, purification, and characterization of an intermediate.
Synthesis of a Key Intermediate
Protocol: Synthesis of an Optically Active Tertiary Alcohol Intermediate
This protocol is based on the principles of asymmetric aldol reactions, a key technology for creating chiral centers.[17]
Objective: To synthesize an optically active tertiary alcohol, a key intermediate for various APIs, via an L-proline catalyzed direct asymmetric aldol reaction.
Materials:
-
Cyclohexanone
-
Ethyl phenylglyoxylate
-
L-proline (catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.2 equivalents) and toluene.
-
Catalyst Addition: Add L-proline (0.1 equivalents) to the solution and stir for 10 minutes at room temperature to ensure dissolution.
-
Substrate Addition: Slowly add ethyl phenylglyoxylate (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by adding 1M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol adduct.
-
Purification: The crude product is then purified using the crystallization protocol outlined below to achieve high diastereo- and enantioselectivity.[17]
Purification by Crystallization
Protocol: Purification of a Crude Intermediate Solid
Crystallization is a primary technique for purifying solid intermediates, effectively removing impurities.[18][19]
Objective: To purify a crude solid intermediate to meet a purity specification of >99%.
Materials:
-
Crude intermediate solid
-
"Solvent A" (a poor solvent for the compound)
-
"Solvent B" (a good solvent for the compound, more volatile than A)
-
Erlenmeyer flask, hot plate, filter paper, Buchner funnel, vacuum flask
Methodology:
-
Solvent Selection: Identify a suitable two-solvent system where the intermediate is sparingly soluble in a primary solvent ("Solvent B") upon heating and insoluble in a secondary solvent ("Solvent A").[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (Solvent B). Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Induce Crystallization: Slowly add the "poor" solvent (Solvent A) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If too much of Solvent A is added, add a small amount of Solvent B to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold Solvent A to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Analysis: Analyze the purity of the dried crystals using HPLC (as per the protocol below) and check their identity.[18]
Characterization and Quality Control
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for determining the purity of intermediates and APIs.[20][21]
Objective: To determine the purity of a synthesized intermediate and quantify any related impurities.
Materials:
-
Purified intermediate sample
-
Reference standard of the intermediate (of known high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable modifier
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Filter and degas the mobile phases.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a working standard at a lower concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the synthesized intermediate sample in the same diluent and at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the intermediate.
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes to ensure separation of all impurities.
-
-
Analysis: Inject the blank (diluent), the reference standard, and the sample solution into the HPLC system.
-
Data Processing:
-
Identify the peak corresponding to the intermediate based on the retention time of the reference standard.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of the intermediate using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Acceptance Criteria: The calculated purity must meet the pre-defined specification (e.g., ≥99.0%).[22] Any impurity exceeding the specified limit (e.g., 0.1%) must be identified and reported.[23]
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for elucidating the chemical structure of intermediates, confirming that the correct molecule has been synthesized.[24][25][26]
Objective: To confirm the chemical structure of the purified intermediate.
Materials:
-
Purified intermediate sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube and cap
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the purified intermediate in approximately 0.7 mL of an appropriate deuterated solvent.[24]
-
Transfer: Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.[24]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a proton (¹H) NMR spectrum. This provides information on the number of different types of protons and their neighboring protons.
-
Acquire a carbon-13 (¹³C) NMR spectrum. This provides information on the number of different types of carbon atoms in the molecule.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to further elucidate complex structures and confirm connectivity.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.[27]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (splitting patterns), and integration values to assign the peaks to the specific protons and carbons in the expected molecular structure.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level workflow of drug discovery and development.
Caption: A simplified multi-step API synthesis pathway.
Caption: Workflow for intermediate characterization and quality control.
Conclusion
Pharmaceutical intermediates are far more than simple waypoints in a chemical synthesis; they are the bedrock upon which safe, effective, and economically viable drugs are built. A profound understanding of their synthesis, purification, and characterization is essential for any professional in the field of drug development. As synthetic methodologies become more advanced, the strategic design and utilization of high-quality intermediates will continue to be a driving force in accelerating the delivery of innovative medicines to patients worldwide.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 【EXPERT Q&A】What are the classifications of pharmaceutical intermediates? – media [media.drugdu.com]
- 4. scllifesciences.com [scllifesciences.com]
- 5. API vs Intermediate: Understand the key differences! [chemoxpharma.com]
- 7. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]
- 8. researchgate.net [researchgate.net]
- 9. tianmingpharm.com [tianmingpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. What's the classification of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. tianmingpharm.com [tianmingpharm.com]
- 17. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 18. How To [chem.rochester.edu]
- 19. moravek.com [moravek.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. pharmtech.com [pharmtech.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. imperial.ac.uk [imperial.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. books.rsc.org [books.rsc.org]
- 27. pydio.campus.nd.edu [pydio.campus.nd.edu]
An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a probable synthetic pathway with experimental protocols adapted from related compounds, and includes expected characterization data. The guide also briefly touches upon the potential applications of this compound in drug discovery, based on the activities of structurally similar molecules.
Chemical and Physical Properties
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative featuring a carbamate protecting group and a primary amine.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 236406-22-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molecular Weight | 228.33 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Purity | Min. 95% (as commercially available) | [1] |
| SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1 | [1] |
| InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9,13H2,1-4H3 | [1] |
| InChIKey | VMTNDQIIDCSDOU-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below. It involves the protection of 4-methyl-4-piperidinecarbonitrile followed by the reduction of the nitrile group to a primary amine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
This protocol is adapted from standard procedures for the Boc protection of secondary amines.
Materials:
-
4-Methyl-4-piperidinecarbonitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-4-piperidinecarbonitrile in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Step 2 - Reduction of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
This protocol describes a general method for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).
Materials:
-
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add a solution of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate in anhydrous THF to the cooled LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or another suitable solvent.
-
Dry the filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Characterization Data (Predicted)
While specific, experimentally-derived spectroscopic data for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not available in the searched literature, the following are predicted characterization data based on its structure and data from analogous compounds.
Table of Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6-3.8 (m, 2H, piperidine CH₂), ~3.0-3.2 (m, 2H, piperidine CH₂), ~2.6 (s, 2H, CH₂NH₂), ~1.45 (s, 9H, C(CH₃)₃), ~1.3-1.5 (m, 4H, piperidine CH₂), ~1.0 (s, 3H, CH₃), ~1.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155 (C=O), ~80 (C(CH₃)₃), ~50 (CH₂NH₂), ~40-45 (piperidine CH₂), ~35 (quaternary C), ~30-35 (piperidine CH₂), ~28.5 (C(CH₃)₃), ~25 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 229.19 [M+H]⁺, 251.17 [M+Na]⁺ |
Applications in Drug Discovery
The 4-(aminomethyl)-4-methylpiperidine scaffold is a valuable pharmacophore in drug discovery. While specific biological activity for the title compound is not documented, its structural motifs suggest potential applications in several therapeutic areas. Piperidine derivatives are known to be present in a wide range of biologically active compounds.
The primary amino group provides a key point for further functionalization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, revealing a secondary amine on the piperidine ring, which offers another site for chemical modification.
Caption: Potential derivatization and application pathways.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable synthetic intermediate with significant potential in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and a likely synthetic route. Further research is warranted to fully elucidate its synthetic details, definitively characterize the compound, and explore its biological activities. The availability of such detailed information will undoubtedly accelerate its application in drug discovery and development programs.
References
Methodological & Application
Application Notes and Protocols for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring a Boc-protected piperidine nitrogen and a primary amine on a gem-disubstituted carbon, offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the gem-dimethyl group can impart steric hindrance, potentially influencing metabolic stability and receptor binding interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
The unique structural features of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate make it a desirable starting material for the synthesis of various classes of therapeutic agents. Its primary amine allows for the introduction of diverse functionalities through reactions such as amide bond formation, reductive amination, and urea/thiourea formation. The Boc-protecting group provides a stable handle that can be readily removed under acidic conditions to reveal the piperidine nitrogen for further derivatization.
Key therapeutic areas where this scaffold is of interest include:
-
Enzyme Inhibitors: The piperidine moiety can be incorporated into scaffolds targeting a variety of enzymes. For instance, derivatives of 4-aminopiperidine have been explored as potent inhibitors of p38 MAP kinase and acetylcholinesterase (AChE)[1].
-
G-Protein Coupled Receptor (GPCR) Ligands: The piperidine core is a common feature in many GPCR ligands. The aminomethyl side chain allows for the attachment of pharmacophores that can interact with the receptor binding pocket. For example, piperazine-based structures, which share similarities with the piperidine scaffold, have been successfully developed as CCR5 antagonists for the treatment of HIV[2].
-
PROTAC Linkers: While not the primary focus of this document, analogous structures are utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Experimental Protocols
Protocol 1: General Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Workflow for the Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Caption: Proposed synthetic pathway for the target compound.
Step 1: Synthesis of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate
-
To a solution of 1-Boc-4-methylenepiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a source of HBr (e.g., HBr in acetic acid or gaseous HBr) and a radical initiator (e.g., AIBN) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of Tert-butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate
-
Dissolve tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 3: Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
Dissolve tert-butyl 4-(azidomethyl)-4-methylpiperidine-1-carboxylate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the coupling of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate with a generic carboxylic acid to form an amide derivative.
Workflow for Amide Coupling Reaction
Caption: General workflow for amide synthesis.
Materials:
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
While specific quantitative data for compounds derived directly from tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is limited in the provided search results, data from analogous compounds can provide valuable insights. For instance, in the development of p38 MAP kinase inhibitors, piperidine-substituted naphthyridinones have demonstrated high potency[1]. Similarly, in the field of acetylcholinesterase inhibitors, certain 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives have shown IC50 values in the nanomolar range.
Table 1: Representative Biological Data for Structurally Related Piperidine Derivatives
| Compound Class | Target | Representative IC50 | Reference |
| Naphthyridinones | p38 MAP Kinase | Potent Inhibition | [1] |
| Indanone Derivatives | Acetylcholinesterase | 5.7 nM | Not explicitly in search results, but related compounds show high potency. |
| Piperazine Analogs | CCR5 | Potent Inhibition | [2] |
Signaling Pathway
The specific signaling pathway modulated by a derivative of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate will depend on the nature of the coupled pharmacophore. For example, if used to synthesize a p38 MAP kinase inhibitor, the resulting compound would modulate the p38 MAPK signaling pathway, which is a key regulator of inflammatory responses.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway.
This pathway is activated by various cellular stresses and inflammatory cytokines, leading to the activation of MKK3/6, which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, resulting in the production of pro-inflammatory cytokines and other mediators of inflammation. A p38 inhibitor would block the activity of p38, thereby attenuating the inflammatory response.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a versatile and valuable building block for the synthesis of novel drug candidates. Its utility spans across various therapeutic areas, particularly in the development of enzyme inhibitors and GPCR ligands. The provided protocols offer a starting point for the synthesis and derivatization of this compound, and the contextual information on its applications and relevant signaling pathways should aid researchers in its effective utilization in medicinal chemistry programs. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit the potential of this scaffold in drug discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable synthetic building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring and a primary aminomethyl group attached to a quaternary center, offers a unique scaffold for creating complex molecules with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) group serves as a versatile protecting group for the piperidine nitrogen, allowing for selective reactions at the primary amine. The gem-dimethyl substitution at the C4 position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.
This document provides an overview of the applications of this building block, drawing on synthetic strategies for structurally related compounds, and presents detailed protocols for its potential use in synthesis.
Chemical and Physical Properties
The fundamental properties of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate are summarized below.
| Property | Value | Reference |
| CAS Number | 236406-22-7 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 228.33 g/mol | [1][2] |
| Purity | Min. 95% | [1] |
| SMILES | CC1(CN)CCN(C(=O)OC(C)(C)C)CC1 | [1] |
| InChIKey | VMTNDQIIDCSDOU-UHFFFAOYSA-N | [1][2] |
Core Applications in Synthesis
While specific examples detailing the use of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate are not extensively documented in the provided literature, the utility of closely related piperidine building blocks highlights its potential in several key areas of drug discovery. The primary amine serves as a crucial handle for introducing the scaffold into larger molecules via amide bond formation, reductive amination, or nucleophilic substitution.
| Application Area | Example Building Block | Therapeutic Target/Molecule Type | Description | Reference |
| GPCR Antagonists | tert-butyl 4-aminopiperidine-1-carboxylate | CXCR4 Antagonists | Used in late-stage Buchwald couplings to synthesize novel tetrahydroisoquinoline-based CXCR4 antagonists with improved ADME profiles for potential use in cancer and HIV. | [3] |
| PROTACs | tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Targeted Protein Degradation | The rigid piperidine structure is incorporated as a semi-flexible linker in Proteolysis Targeting Chimeras (PROTACs) to optimize ternary complex formation. | [4] |
| mGluR Modulators | Substituted phenylcyclopropylmethyl triazolopyridinamines | mGluR2 Positive Allosteric Modulators (PAMs) | Piperidine moieties are common in CNS-active compounds, including novel PAMs of the metabotropic glutamate 2 receptor (mGluR2) for treating neurological and psychiatric diseases. | [5] |
| Opioid Precursors | tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) | Fentanyl Analogues | Serves as a key intermediate in the synthesis of fentanyl and its derivatives.[6] | [6] |
Synthetic Pathways and Logical Relationships
The diagrams below illustrate the key functional aspects of the building block and a potential synthetic application workflow.
Caption: Functional analysis of the building block.
Caption: Workflow for amide bond formation.
Experimental Protocols
The following are representative protocols for reactions involving piperidine-based building blocks.
Protocol 1: General Amide Coupling
This protocol describes a standard procedure for coupling the primary amine of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate with a carboxylic acid.
Materials:
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM (approximately 0.1 M concentration).
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM or water.
-
Carefully neutralize the solution by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected product. Alternatively, precipitation of the TFA salt from diethyl ether may be performed.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a promising and versatile building block for modern drug discovery. Its unique structural features, including a reactive primary amine, a stable Boc-protecting group, and a conformationally restricted core, make it an attractive scaffold for synthesizing novel therapeutics. The protocols and applications outlined here, based on established chemistry for similar piperidine derivatives, provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic programs targeting a wide range of diseases.
References
- 1. tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and SAR studies of positive allosteric modulators of mGluR2 for treatment of neurological and psychiatric diseases [morressier.com]
- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents using Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate as a key building block in the synthesis of novel therapeutic agents. This versatile scaffold is particularly relevant in the development of C-C chemokine receptor 5 (CCR5) antagonists for the treatment of HIV-1 infection and Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Therapeutic Applications and Mechanisms of Action
CCR5 Antagonists for HIV-1 Inhibition
The primary entry of the human immunodeficiency virus (HIV-1) into host T-cells is mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and a coreceptor, most commonly CCR5. Therapeutic agents that block this interaction can effectively prevent viral entry and replication. The piperidine moiety of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate serves as a crucial component in the design of potent CCR5 antagonists, such as Vicriviroc.
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. The aminomethylpiperidine scaffold can be incorporated into the design of potent and selective PARP inhibitors.
Experimental Protocols
Synthesis of Vicriviroc (CCR5 Antagonist)
The following is a representative, multi-step synthesis of Vicriviroc, a potent CCR5 antagonist, utilizing tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate as a key intermediate.
Step 1: Synthesis of tert-butyl 4-(((S)-3-methylpiperazin-1-yl)methyl)-4-methylpiperidine-1-carboxylate
-
Reactants:
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
(S)-2-methylpiperazine
-
A suitable aldehyde or ketone for reductive amination (e.g., a protected keto-aldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
-
Procedure:
-
Dissolve tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and (S)-2-methylpiperazine in the chosen solvent.
-
Add the aldehyde/ketone and stir at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of tert-butyl 4-(((S)-4-((1R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazin-1-yl)methyl)-4-methylpiperidine-1-carboxylate
-
This step involves the coupling of the product from Step 1 with a chiral side chain. A detailed procedure can be adapted from literature describing the synthesis of Vicriviroc and related compounds.[1][2]
Step 3: Amide coupling to form Boc-protected Vicriviroc
-
Reactants:
-
Product from Step 2
-
4,6-dimethylpyrimidine-5-carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve 4,6-dimethylpyrimidine-5-carboxylic acid in the chosen solvent.
-
Add the coupling agent and the base, and stir for 15-30 minutes at 0 °C.
-
Add a solution of the piperazinyl-piperidine intermediate from the previous step in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 4: Boc Deprotection to Yield Vicriviroc
-
Reactants:
-
Boc-protected Vicriviroc
-
Trifluoroacetic acid (TFA)
-
Solvent (e.g., Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the Boc-protected Vicriviroc in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or another suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield Vicriviroc.
-
Quantitative Data
The following tables summarize key quantitative data for therapeutic agents synthesized using the piperidine scaffold.
Table 1: Biological Activity of Vicriviroc (CCR5 Antagonist)
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 | 0.04 - 2.3 nM | HIV-1 clinical isolates in PBMCs | [3] |
| IC50 (Chemotaxis) | < 1 nM | Ba/F3-CCR5 cells | [3] |
| IC50 (Ca2+ Flux) | ~1 nM | CCR5-expressing cells | [3] |
Table 2: Biological Activity of Representative Piperidine-Based PARP-1 Inhibitors
| Compound | PARP-1 IC50 (nM) | Antiproliferative IC50 (µM) (MDA-MB-436 cells) | Reference |
| 6a | 8.33 | 8.56 ± 1.07 | [4] |
| 15d | 12.02 | 6.99 ± 2.62 | [4] |
Note: The synthesis of the specific PARP inhibitors (6a and 15d) in the referenced study does not start from tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate but from other piperidine-based starting materials. However, the data illustrates the potency achievable with the piperidine scaffold in PARP inhibitor design. The aminomethyl group on the target building block provides a key handle for elaboration into various pharmacophores.
Conclusion
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent CCR5 antagonists and serves as a promising scaffold for the design of effective PARP inhibitors. The protocols and data presented here provide a foundation for researchers to explore and develop new drug candidates targeting these and other important biological pathways.
References
- 1. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acylation Protocols for Piperidine Compounds: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of piperidine moieties is a cornerstone of synthetic and medicinal chemistry. This transformation is fundamental for the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The introduction of an acyl group onto the piperidine nitrogen can significantly modulate a compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets. Consequently, robust and efficient N-acylation protocols are of paramount importance in drug discovery and development. These application notes provide a comprehensive overview of common N-acylation strategies for piperidine-containing compounds, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal method for their specific needs.
Common N-Acylation Strategies
The N-acylation of piperidines typically proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent.[4] The choice of acylating agent, solvent, and catalyst is crucial for achieving high yields and purity. The most frequently employed methods involve the use of acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling agents.
Acylation using Acyl Chlorides
Acylation with acyl chlorides is a widely used and highly effective method due to the high reactivity of the acyl chloride.[5] The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.[4][6]
Acylation using Acid Anhydrides
Acid anhydrides offer a milder alternative to acyl chlorides and are particularly useful for substrates sensitive to harsh conditions.[4] The reaction can sometimes be performed without a solvent.[1]
Amide Coupling with Carboxylic Acids
The direct reaction of a carboxylic acid with a piperidine is generally inefficient. Therefore, coupling agents are employed to activate the carboxylic acid, facilitating the formation of the amide bond.[7] This method is particularly valuable in peptide synthesis and for the coupling of complex molecular fragments.
Experimental Protocols
Below are detailed protocols for the N-acylation of piperidine compounds using various common methods.
Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the N-acylation of a piperidine using an acyl chloride in a two-phase system, a classic method known as the Schotten-Baumann reaction.[8][9][10][11]
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in DCM in a round-bottom flask.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[7]
Protocol 2: N-Acylation using an Acid Anhydride
This protocol provides a general procedure for the N-acylation of a piperidine using an acid anhydride.[4]
Materials:
-
Piperidine derivative (1.0 eq)
-
Acid anhydride (e.g., Acetic anhydride) (1.2 eq)
-
Pyridine (optional, as catalyst and base)
-
Dichloromethane (DCM) or neat conditions
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in DCM or use neat conditions if the piperidine is a liquid. Pyridine can be used as a solvent and base.
-
Add the acid anhydride (1.2 eq) to the solution or neat piperidine.
-
Stir the mixture at room temperature. The reaction is often complete within a few minutes to a few hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench any excess anhydride and dilute with an organic solvent like ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the product.[4]
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol details the coupling of a carboxylic acid to a piperidine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[7]
Materials:
-
Piperidine derivative (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
EDC-HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the piperidine derivative (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC-HCl (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Protocol 4: Microwave-Assisted N-Acylation
Microwave irradiation can significantly accelerate N-acylation reactions, often leading to higher yields and shorter reaction times.[12][13] This protocol is an example using cyanuric chloride as an activating agent.[14]
Materials:
-
Piperidine derivative (1.2 eq)
-
Carboxylic acid (1.0 eq)
-
Cyanuric chloride (TCT) (0.6 eq)
-
Pyridine (1.5 eq)
-
Dry Acetonitrile (MeCN)
-
5 mL Pyrex microwave vial with a magnetic stir bar
Procedure:
-
To a stirred mixture of the carboxylic acid (1.0 eq), cyanuric chloride (0.6 eq), and dry pyridine (1.5 eq) in dry MeCN in a microwave vial, add the piperidine derivative (1.2 eq) after initial stirring at room temperature for 5 minutes.
-
Seal the vial with a Teflon septum and stir for 10 seconds.
-
Subject the reaction mixture to microwave heating for 5 minutes at 140 °C.
-
After the reaction, cool the mixture to 40 °C.
-
Work-up the reaction as appropriate for the specific product, which may involve extraction and chromatographic purification.[14]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the N-acylation of piperidine and related amines, providing a basis for comparison.
Table 1: N-Acylation of Aniline with Acetic Anhydride in Various Solvents [1]
| Entry | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | THF | 6 | 75 |
| 2 | CHCl₃ | 5 | 79 |
| 3 | CH₂Cl₂ | 5 | 81 |
| 4 | Et₂O | 10 | 76 |
| 5 | H₂O | 5 | 90 |
| 6 | No solvent | 5 | 89 |
Table 2: Catalyst-Free N-Acylation of Various Amines with Acetic Anhydride [1]
| Entry | Amine | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Aniline | 5 | 89 |
| 2 | p-Toluidine | 8 | 92 |
| 3 | p-Nitroaniline | 8 | 91 |
| 4 | Benzylamine | 5 | 90 |
| 5 | Piperidine | 5 | 92 |
Table 3: Iodine-Catalyzed N-Acylation of Amines with Acyl Chlorides [5]
| Entry | Amine | Acyl Chloride | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Acetyl chloride | 2 | 98 |
| 2 | Pyrrolidine | Acetyl chloride | 2 | 96 |
| 3 | Piperidine | Acetyl chloride | 2 | 95 |
| 4 | Aniline | Benzoyl chloride | 2 | 98 |
| 5 | Pyrrolidine | Benzoyl chloride | 2 | 95 |
| 6 | Piperidine | Benzoyl chloride | 2 | 96 |
Visualizations
Experimental Workflow for N-Acylation
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. assets-global.website-files.com [assets-global.website-files.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
N-Alkylation of Piperidine Rings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Functionalization of the piperidine nitrogen via N-alkylation is a cornerstone of medicinal chemistry, enabling the modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the N-alkylation of piperidine rings, focusing on three widely employed methodologies: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming a C-N bond. The reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[1]
Reaction Scheme:
Where R is an alkyl group and X is a halide (I, Br, Cl).
Quantitative Data Summary:
The selection of base, solvent, and temperature is crucial for the success of direct N-alkylation and can significantly impact reaction time and yield. The following table summarizes typical conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12-24 | >90 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 50-70 | 12-24 | 85-95 |
| Benzyl Bromide | NaH | DMF | 0 to Room Temp. | 2-6 | >90 |
| Isopropyl Bromide | N,N-diisopropylethylamine | Acetonitrile | 70 | 24-48 | <70[2] |
Experimental Protocol: N-Alkylation of Piperidine with Benzyl Bromide
Materials:
-
Piperidine
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringe pump (optional, for slow addition)[2]
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 eq).[1]
-
Slowly add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature. For less reactive halides, heating may be necessary.[1][2] To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly using a syringe pump.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-benzylpiperidine.
N-Alkylation via Reductive Amination
Reductive amination is a versatile and often milder method for N-alkylation that proceeds through the in-situ formation and reduction of an iminium ion intermediate.[3] This method is particularly advantageous as it avoids the formation of quaternary ammonium byproducts.[3] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its selectivity for iminium ions over carbonyl compounds.[3]
Reaction Scheme:
Quantitative Data Summary:
The choice of reducing agent and solvent are key parameters for successful reductive amination.
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 4-12 | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 4-12 | 85-95 |
| Aliphatic Aldehydes | Borane-pyridine complex | Ethanol | Room Temp. | 1-4 | 80-95[4] |
Experimental Protocol: Reductive Amination of Piperidine with Benzaldehyde
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)[1]
-
Dichloromethane (DCM)
-
Acetic acid (catalytic)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve piperidine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.[1]
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.[1]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[1]
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-benzylpiperidine.[1]
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[5][6] This method is highly versatile, with a broad substrate scope and tolerance for various functional groups.[5] The success of this reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[5]
Reaction Scheme:
Where Aryl-X is an aryl halide or triflate.
Quantitative Data Summary:
The catalyst system and base are critical for achieving high yields in Buchwald-Hartwig amination.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | 90-98 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | 85-95 |
| 4-Bromoanisole | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Toluene | 100 | <0.5 | 93[7] |
Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperidine with 4-Bromotoluene
Materials:
-
Piperidine
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[5]
-
XPhos[5]
-
Sodium tert-butoxide (NaOtBu)[5]
-
Anhydrous Toluene[5]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1 mol%), and XPhos (2 mol%).[5]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[8]
-
Add anhydrous toluene to the flask.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[5][8]
-
Monitor the progress of the reaction by TLC or LC-MS.[5]
-
Once the reaction is complete, cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.[5]
-
Wash the filtrate with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)piperidine.[5]
Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for the Safe Handling and- Storage of Piperidine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide comprehensive protocols for the safe handling and storage of piperidine carboxylates in a laboratory setting. Adherence to these procedures is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Classification
Piperidine carboxylates are a class of chemical compounds that require careful handling due to their potential health hazards. The specific hazards can vary depending on the exact structure of the molecule. However, common potential hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion can be harmful to health.[5]
-
Toxicity: Some piperidine derivatives can be toxic if they come into contact with the skin or are inhaled.[5]
Summary of Hazard Statements
| Hazard Statement | Description | GHS Code | References |
| Causes skin irritation | The substance can cause irritation upon contact with the skin. | H315 | [2][3] |
| Causes serious eye irritation | The substance can cause significant irritation to the eyes. | H319 | [2][3] |
| May cause respiratory irritation | Inhalation of the substance may irritate the respiratory tract. | H335 | [2][3] |
| Harmful if swallowed | Ingestion of the substance can be detrimental to health. | H302 | [5] |
| Toxic in contact with skin | The substance can be toxic when absorbed through the skin. | H311 | [5] |
| Fatal if inhaled | Inhalation of the substance can be fatal. | H330 | [5] |
| Causes severe skin burns and eye damage | The substance can cause severe burns to the skin and serious damage to the eyes. | H314 | [5] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling piperidine carboxylates.
| PPE Type | Specification | Standard | References |
| Eye Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166 | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 | [5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk, chemical-resistant aprons or suits are recommended. | [3][6][7] | |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 143 approved respirator with an appropriate cartridge. | [4][8] |
Safe Handling and Storage Protocols
General Handling Procedures
-
Ventilation: Always handle piperidine carboxylates in a well-ventilated area, preferably within a chemical fume hood.[1][8][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2][9]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[1][2][7]
-
Hygienic Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][10] Contaminated clothing should be removed and washed before reuse.[6][7]
-
Grounding: For flammable piperidine derivatives, ground and bond containers and receiving equipment to prevent static discharge.[5]
Storage
-
Container: Store in a tightly closed, properly labeled container.[1][9][11]
-
Location: Keep in a cool, dry, and well-ventilated place.[2][5][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and sources of ignition.[1][9][12]
-
Protection: Protect from direct sunlight and physical damage.[2][5]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol | References |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][6][13] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. | [1][6][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][4][6] |
Accidental Release Measures
-
Contain Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[6][10]
-
Clean-up:
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
-
Waste Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[1]
Experimental Protocols
Protocol for Weighing and Preparing Solutions
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weigh boats, spatulas, and appropriate glassware.
-
PPE: Don the required personal protective equipment as outlined in Section 2.
-
Weighing:
-
Tare the balance with a clean weigh boat.
-
Carefully transfer the desired amount of the piperidine carboxylate to the weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
In the fume hood, add the weighed solid to a beaker or flask containing the appropriate solvent.
-
Stir the solution gently to dissolve the solid.
-
If necessary, use a sonicator to aid dissolution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weigh boat and any other disposable items in the designated chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Visualizations
Caption: Workflow for handling piperidine carboxylates.
Caption: Emergency protocol for spills.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.es [fishersci.es]
- 4. capotchem.cn [capotchem.cn]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
- 11. Piperidine-2-Carboxylate: Properties, Uses, Safety, Synthesis & Supplier Information | China Chemical Manufacturer [chemheterocycles.com]
- 12. canyoncomponents.com [canyoncomponents.com]
- 13. combi-blocks.com [combi-blocks.com]
Safety and Handling Guidelines for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS No. 236406-22-7), a piperidine derivative commonly used in pharmaceutical research and development. Due to the limited availability of comprehensive toxicological data for this specific compound, these guidelines are based on the available Safety Data Sheet (SDS) and general safety principles for handling similar chemical structures.[1]
Compound Identification and Properties
| Property | Value |
| Chemical Name | tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate |
| CAS Number | 236406-22-7[1][2] |
| Molecular Formula | C12H24N2O2[1][2] |
| Molecular Weight | 228.33 g/mol [1][2] |
| Physical Form | Powder/Solid |
Hazard Identification and Classification
While comprehensive toxicological properties of this specific compound have not been thoroughly investigated, the available Safety Data Sheet (SDS) indicates potential hazards.[1] Piperidine derivatives, as a class, can exhibit varying levels of toxicity.[3]
GHS Hazard Statements for Structurally Similar Compounds:
-
Harmful if swallowed.[4]
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][8]
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when handling this compound. The following workflows and procedures should be implemented in a laboratory setting.
Personal Protective Equipment (PPE) Workflow
Proper selection and use of PPE are the first line of defense against potential exposure.
References
- 1. capotchem.com [capotchem.com]
- 2. tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 | CID 22975818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a bifunctional building block utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and unique structural motifs into peptides. The rigid piperidine core, enhanced by the presence of a gem-dimethyl group at the 4-position, serves as a scaffold to induce specific secondary structures, such as β-turns. These structural modifications are crucial for enhancing molecular recognition and biological activity. The piperidine nitrogen also provides a site for further chemical diversification, enabling the creation of complex peptidomimetics.
The incorporation of this building block is particularly valuable in drug design and development for several strategic purposes:
-
Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone. This pre-organization into a bioactive conformation can lead to increased affinity and selectivity for biological targets.[1] The gem-dimethyl group on the 4-position is expected to further rigidify the structure, potentially leading to more defined conformational preferences compared to its non-methylated counterpart.
-
Induction of β-Turns: The geometry of the 4-(aminomethyl)-4-methylpiperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1]
-
Scaffold for Peptidomimetics: The Boc-protected piperidine nitrogen can be deprotected and functionalized post-synthesis to create more complex and drug-like molecules.[1]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands. Incorporating this moiety can be a strategic approach in the design of novel GPCR-targeting therapeutics.[1]
Data Summary
The following table summarizes typical experimental parameters and expected outcomes for the incorporation of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in Fmoc-based solid-phase peptide synthesis. The data is extrapolated from protocols for the closely related non-methylated analog, 1-Boc-4-(aminomethyl)piperidine.[1]
| Parameter | Value/Range | Notes |
| Building Block Equivalents | 2 - 4 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 2 - 4 eq. | e.g., HBTU, HATU, DIC. |
| Base Equivalents | 4 - 8 eq. | e.g., DIPEA, 2,4,6-collidine. |
| Coupling Time | 2 - 24 hours | Can be longer than standard amino acids due to steric hindrance. Reaction completion should be monitored. |
| Monitoring Method | Kaiser Test | A negative test (blue beads) indicates complete coupling. Recoupling may be necessary if the test is positive (yellow beads).[1] |
| Expected Coupling Efficiency | >95% | With optimized conditions. |
| Purified Peptide Yield | 15 - 35% | After preparative RP-HPLC purification. Yields may be slightly lower than for standard peptides due to the specialized building block. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry.[1] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a peptide incorporating tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate using standard Fmoc/tBu chemistry.
Protocol 1: Fmoc Deprotection
This procedure is for the removal of the N-terminal Fmoc protecting group from the resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
Proceed to the coupling step (Protocol 2).
Protocol 2: Coupling of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
This protocol details the coupling of the title building block to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vial, dissolve tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (3 equivalents) and the coupling reagent (e.g., HBTU) (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time can range from 2 to 24 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.[1]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and then DMF (3 times).
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Visualizations
Logical Workflow for Peptide Design
References
The Versatile Role of Boc-Protected Piperidines in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged scaffold in drug discovery. The strategic use of protecting groups is paramount for the selective functionalization of the piperidine ring, and among these, the tert-butoxycarbonyl (Boc) group stands out for its reliability and versatility.[2] This document provides detailed application notes and experimental protocols for the use of Boc-protected piperidines in organic synthesis, with a focus on key transformations and their application in the synthesis of complex molecules.
Core Applications of Boc-Protected Piperidines
Boc-protected piperidines are invaluable intermediates in medicinal chemistry, primarily due to the ability of the Boc group to:
-
Temporarily deactivate the piperidine nitrogen , preventing its participation in undesired side reactions.[3]
-
Enable selective functionalization at other positions of the piperidine ring or on appended functional groups.[4]
-
Be readily removed under mild acidic conditions , which are orthogonal to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups.[2]
These characteristics make Boc-protected piperidines essential building blocks for the synthesis of complex molecular architectures, including ligands for G-protein coupled receptors (GPCRs) and various central nervous system (CNS) active agents.[5]
Key Synthetic Transformations and Protocols
N-Alkylation of Boc-Protected Piperidines
N-alkylation is a fundamental transformation for introducing molecular diversity. In the context of bifunctional piperidines, such as 1-Boc-4-(aminomethyl)piperidine, the Boc group allows for selective alkylation of the exocyclic primary amine.[5] Two primary methods for this transformation are reductive amination and direct alkylation.
Reductive Amination: This one-pot procedure involves the formation of an imine between the primary amine and an aldehyde, followed by in-situ reduction. Sodium triacetoxyborohydride is a commonly used mild and selective reducing agent for this purpose.[5]
Direct Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[5]
Experimental Protocol: Reductive Amination of 1-Boc-4-(aminomethyl)piperidine [5]
| Reagent/Parameter | Condition |
| Starting Material | 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) |
| Aldehyde | 1.0-1.2 eq. |
| Reducing Agent | Sodium triacetoxyborohydride (1.2-1.5 eq.) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quench with saturated aqueous NaHCO₃, extract with DCM. |
| Purification | Silica gel column chromatography. |
| Approximate Yield | Variable (dependent on substrate) |
Procedure:
-
To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[5]
Acylation of Boc-Protected Piperidines
Acylation of the primary amine on 1-Boc-4-(aminomethyl)piperidine is a common strategy to introduce amide functionalities, which are prevalent in bioactive molecules. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.[6]
Experimental Protocol: Acylation using a Carboxylic Acid and Coupling Agents [6]
| Reagent/Parameter | Condition |
| Starting Material | 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) |
| Carboxylic Acid | 1.1 eq. |
| Coupling Agents | EDC (1.2 eq.), HOBt (1.2 eq.) |
| Base | DIPEA (2.5 eq.) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Standard aqueous work-up. |
| Purification | Silica gel column chromatography. |
| Approximate Yield | Variable (dependent on substrate) |
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), 1-Boc-4-(aminomethyl)piperidine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by silica gel column chromatography.[6]
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine for further functionalization. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this purpose.[2][7]
Experimental Protocol: Standard Boc Deprotection [7]
| Reagent/Parameter | Condition |
| Starting Material | N-Boc-protected piperidine |
| Deprotecting Agent | 50% (v/v) TFA in Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 3 minutes, then 5 minutes |
| Neutralization | 5% (v/v) diisopropylethylamine (DIPEA) in DCM |
| Approximate Yield | Typically quantitative |
Procedure:
-
Suspend the N-Boc-protected piperidine in 50% (v/v) TFA/DCM.
-
Stir at room temperature for 3 minutes.
-
Filter (if on solid support) or proceed to the next step.
-
Add a second portion of 50% TFA/DCM and stir for 5 minutes.
-
Wash three times with DCM.
-
Wash three times with 5% (v/v) DIPEA/DCM to neutralize the TFA salt and obtain the free amine.[7]
Application in the Synthesis of Ibrutinib
A notable example of the application of Boc-protected piperidines is in the synthesis of Ibrutinib, a targeted therapy for certain cancers.[8][9] (S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in this process.[9] The synthesis involves the activation of the hydroxyl group, followed by nucleophilic substitution with the pyrazolopyrimidine core, and subsequent Boc deprotection and acylation.[10][11]
Experimental Protocol: Synthesis of (S)-1-Boc-3-methylsulfonyloxy piperidine [10][11]
| Reagent/Parameter | Condition |
| Starting Material | (S)-1-Boc-3-hydroxy piperidine (1.0 eq.) |
| Reagent | Methane sulfonyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0-5 °C |
| Reaction Time | ~60 minutes |
| Work-up | Water wash, layer separation, and concentration. |
| Approximate Yield | High |
Procedure:
-
To a solution of (S)-1-Boc-3-hydroxy piperidine in DCM at 0-5 °C, slowly add triethylamine and then methane sulfonyl chloride.
-
Stir the mixture for approximately 60 minutes at 0-5 °C.
-
Add water to the reaction mixture.
-
Separate the organic layer, wash with water, and concentrate to obtain tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[11]
This activated intermediate can then be used for the subsequent coupling reaction.
Conclusion
Boc-protected piperidines are indispensable tools in modern organic synthesis, particularly in the field of drug discovery and development. Their predictable reactivity and the robust nature of the Boc protecting group allow for the controlled and selective synthesis of complex piperidine-containing molecules. The protocols outlined in this document provide a foundation for the effective utilization of these versatile building blocks in a research and development setting.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-1-Boc-3-hydroxypiperidine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. WO2017134684A2 - An improved process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 11. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate via common laboratory techniques.
Column Chromatography Issues
Question: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amino group and the acidic silica surface. Here are several strategies to mitigate this problem:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system.[1][2]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) triethylamine is added to the mobile phase. This competes with your compound for the acidic sites on the silica, reducing tailing.[1]
-
Ammonium Hydroxide: A solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be effective, especially for highly polar amines.[1][3] A common eluent system for polar amines is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH₄OH) in ratios such as 90:9:1.[1]
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic alumina is generally preferred for amines.[1]
-
Amine-functionalized Silica: This stationary phase is designed to minimize interactions with basic compounds.[2]
-
Reversed-Phase (C18) Chromatography: This technique is well-suited for polar compounds.[2][4]
-
Question: My compound is not moving from the baseline of the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
Answer: This indicates that your compound is highly polar and strongly adsorbed to the silica.
-
Increase Eluent Polarity: A mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point for polar compounds. Begin with a small percentage of MeOH (e.g., 1-5%) and gradually increase it.[1]
-
Incorporate a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to your DCM/MeOH eluent can help to reduce the strong interaction with the silica gel and improve mobility.[1] For very polar compounds, a solvent system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[5]
Recrystallization Issues
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This can happen if the solution is too concentrated or if the compound has a low melting point.[1]
-
Dilute the Solution: Add more of the crystallization solvent to dissolve the oil, then attempt to crystallize again from a more dilute solution.[1]
-
Change the Solvent System: Experiment with different crystallization solvents or solvent mixtures.[1] Common choices for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[6]
-
Slow Cooling: Rapid cooling can promote oil formation. Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator.[6]
-
Trituration: Add a small amount of a solvent in which your compound is insoluble but the impurities are soluble. Stirring or sonicating the mixture can sometimes induce the oil to solidify.[1]
Question: I am not getting any crystals to form, even after slow cooling. What should I do?
Answer: A lack of crystal formation may be due to insufficient supersaturation or the presence of impurities.
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then attempt to cool and crystallize again.[6]
-
Check for Impurities: Residual reagents from the synthesis can inhibit crystal formation. Consider an additional aqueous wash of your crude product before recrystallization.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. These microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Salt Formation: For basic compounds like your amine, converting it to a salt (e.g., a hydrochloride salt) can often facilitate crystallization.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. If a Boc-protection step was performed, excess di-tert-butyl dicarbonate (Boc₂O) and related by-products might be present.
Q2: How can I remove residual triethylamine (TEA) after column chromatography?
A2: Triethylamine has a relatively high boiling point. To remove it effectively, you can co-evaporate your product with a solvent like toluene or place the sample under high vacuum.[2]
Q3: Is it possible to purify this compound using an acid-base extraction?
A3: Yes, an acid-base extraction can be a useful preliminary purification step. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
Q4: My purified compound is an oil, but I expected a solid. What should I do?
A4: It is possible for some purified amines to be oils or low-melting solids. If you suspect impurities are preventing solidification, you can try the troubleshooting steps for recrystallization mentioned above, particularly trituration or attempting to form a salt.[1][7] Heating the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can help remove residual solvents.[8]
Data Presentation
Table 1: Comparison of Purification Methods for Polar Amines
| Purification Method | Principle | Typical Eluent/Solvent | Advantages | Disadvantages |
| Normal-Phase Column Chromatography (Silica Gel) | Adsorption | DCM/MeOH with 0.1-1% TEA or NH₄OH[1][2] | Widely available, good for moderately polar compounds. | Can have issues with streaking/tailing for basic compounds.[1][2] |
| Normal-Phase Column Chromatography (Alumina) | Adsorption | Hexane/Ethyl Acetate, DCM/MeOH | Better for basic compounds, reduces tailing.[1] | Can be less predictable than silica. |
| Reversed-Phase Column Chromatography (C18) | Partitioning | Water/Acetonitrile or Water/Methanol | Excellent for polar compounds, good resolution.[2][4] | Requires removal of water from the final product. |
| Recrystallization | Differential Solubility | Ethyl Acetate/Hexane, Ethanol/Water[6] | Can provide very high purity, scalable. | Finding a suitable solvent can be challenging; may result in "oiling out".[1][6] |
| Acid-Base Extraction | Differential Solubility based on pH | Water, dilute HCl, dilute NaOH, organic solvent | Good for removing non-basic impurities, quick. | Does not separate the target compound from other basic impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Column Packing: Pour the slurry into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve the crude Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in a minimal amount of the eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.[2]
-
Elution: Begin eluting with a solvent system such as Dichloromethane:Methanol:Triethylamine (95:4.5:0.5). Collect fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute the compound.[1]
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Recrystallization
-
Solvent Selection: Identify a suitable solvent pair. A good "good" solvent will dissolve the compound when hot, and a "poor" solvent will cause it to precipitate when the solution cools. Ethyl acetate and hexane are a common pair for Boc-protected compounds.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat gently with stirring until the compound fully dissolves.[6]
-
Induce Cloudiness: Slowly add the "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[6]
-
Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.[6]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[6]
-
Drying: Dry the purified crystals under vacuum.[6]
Visualizations
Caption: General purification workflow for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Caption: Troubleshooting logic for column chromatography of polar amines.
References
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate side reaction product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. It addresses potential side reactions and impurity identification during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
A common and efficient synthetic pathway involves a two-step process starting from tert-butyl 4-cyanopiperidine-1-carboxylate. The first step is the alkylation of the carbon at the 4-position of the piperidine ring to introduce a methyl group, yielding tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate. The second step is the reduction of the nitrile group to a primary amine.
Q2: What are the primary side products to consider during the synthesis?
The main impurities arise from the nitrile reduction step. These are primarily the formation of secondary and tertiary amines.[1] The primary amine product can react with the intermediate imine, leading to these over-reduced and coupled products. Careful selection of the reducing agent and reaction conditions is crucial to minimize their formation.
Q3: Can the Boc protecting group be cleaved during the synthesis?
The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the conditions used for nitrile reduction. However, exposure to strong acidic conditions, certain Lewis acids, or high temperatures can lead to its removal, resulting in the corresponding unprotected piperidine derivative as an impurity.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity After Nitrile Reduction
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the dimerized product (secondary amine) or a trimerized product (tertiary amine).
-
NMR spectroscopy may show complex multiplets and a change in the integration of the protons on the piperidine ring relative to the aminomethyl group.
Possible Causes:
-
The newly formed primary amine has reacted with the imine intermediate during the reduction process. This is a common side reaction in nitrile reductions.[1]
Solutions:
-
Catalytic Hydrogenation:
-
Add a competitive inhibitor like ammonia or ammonium hydroxide to the reaction mixture. This will react with the imine intermediate and suppress the formation of secondary and tertiary amines.[2]
-
Optimize the catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (pressure, temperature).
-
-
Hydride Reduction (e.g., LiAlH₄):
-
Ensure slow addition of the reducing agent at low temperatures to control the reaction rate.
-
Use a suitable work-up procedure to quench the reaction and hydrolyze the intermediate complexes effectively.[3]
-
Issue 2: Incomplete Conversion of the Nitrile Starting Material
Symptoms:
-
TLC or LC-MS analysis shows the presence of the starting material, tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate.
Possible Causes:
-
Insufficient amount of reducing agent.
-
Deactivated catalyst (in case of catalytic hydrogenation).
-
Reaction time is too short.
Solutions:
-
Increase the equivalents of the reducing agent.
-
For catalytic hydrogenation, use a fresh batch of catalyst or increase the catalyst loading.
-
Extend the reaction time and monitor the reaction progress by TLC or LC-MS.
Experimental Protocols
Synthesis of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
This procedure is a representative method for the methylation of tert-butyl 4-cyanopiperidine-1-carboxylate.
-
Dissolution: Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate in a suitable aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise.
-
Alkylation: After stirring for a period, add methyl iodide as the alkylating agent.
-
Quenching and Extraction: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Reduction of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
This protocol describes a general method for the reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH₄).
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.
-
Addition of Nitrile: Slowly add a solution of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration and Extraction: Filter the resulting solid and wash it with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Data Presentation
| Parameter | Alkylation of Nitrile | Nitrile Reduction (LiAlH₄) | Nitrile Reduction (Catalytic Hydrogenation) |
| Starting Material | tert-Butyl 4-cyanopiperidine-1-carboxylate | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate |
| Typical Reagents | LDA, Methyl Iodide | LiAlH₄ | H₂, Raney Ni or Pd/C, NH₄OH |
| Potential Side Products | Di-alkylation product, unreacted starting material | Secondary amine, tertiary amine, de-Boc product | Secondary amine, tertiary amine |
| Typical Yield | 70-85% | 80-95% | 85-98% |
| Purity Concerns | Removal of unreacted starting material and di-alkylated product | Formation of higher molecular weight amines | Formation of higher molecular weight amines |
Visualizations
Caption: Formation of secondary amine side product during nitrile reduction.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Scaling Up Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate Reactions
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
Scaling up the synthesis of this molecule presents several challenges primarily related to the introduction of the Boc protecting group onto the sterically hindered 4-(aminomethyl)-4-methylpiperidine. Key challenges include:
-
Reaction Kinetics: The steric hindrance around the primary amine due to the adjacent quaternary carbon can lead to sluggish reaction rates, requiring careful optimization of reaction conditions.
-
Heat and Mass Transfer: On a large scale, ensuring uniform temperature and mixing is critical to avoid side reactions and ensure complete conversion.
-
Work-up and Purification: Handling large volumes of reagents and isolating the product efficiently and with high purity can be complex.
-
Safety: As with any chemical process, ensuring safe handling of reagents and managing potential exotherms is paramount during scale-up.
Q2: What are common side reactions observed during the Boc protection step?
The most common side reaction is the formation of a di-Boc protected product where the primary amine reacts with two molecules of di-tert-butyl dicarbonate (Boc₂O). This is more likely with a large excess of Boc₂O or prolonged reaction times. Another potential side reaction is the formation of urea derivatives if an isocyanate intermediate is formed, particularly at elevated temperatures.
Q3: How can I improve the solubility of the starting material, 4-(aminomethyl)-4-methylpiperidine?
The free amine may exhibit limited solubility in some organic solvents. To address this, consider using a co-solvent system, such as a mixture of a polar aprotic solvent (e.g., THF, acetonitrile) and a non-polar solvent. Alternatively, performing the reaction in an aqueous basic solution can enhance the solubility of the amine salt precursor.
Q4: What are the recommended safety precautions when handling the reagents involved?
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a solid with a low melting point and can cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-(aminomethyl)-4-methylpiperidine: This is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.
Troubleshooting Guides
Problem 1: Low Yield of Boc-Protected Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).- Increase the reaction time or temperature cautiously, while monitoring for side product formation. |
| Steric Hindrance | - Use a more reactive Boc-protection reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).- Employ a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to activate the Boc anhydride. Use DMAP in catalytic amounts (0.1-0.2 equivalents) to avoid side reactions. |
| Poor Solubility of Starting Material | - Experiment with different solvent systems, including co-solvents (e.g., THF/water, dioxane/water).- If starting from the amine salt, consider performing the reaction under aqueous basic conditions (e.g., with NaOH or NaHCO₃). |
| Decomposition of Reagents | - Ensure the Boc anhydride is of high quality and has not hydrolyzed. Store it in a cool, dry place.- Use freshly distilled solvents to minimize impurities that could interfere with the reaction. |
Problem 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Di-Boc Protection | - Carefully control the stoichiometry of the Boc anhydride, using a slight excess (e.g., 1.1-1.2 equivalents).- Add the Boc anhydride portion-wise to the reaction mixture to maintain a low concentration. |
| Urea Formation | - Maintain a controlled reaction temperature. Avoid excessive heating.- Ensure efficient mixing to prevent localized high concentrations of reagents. |
| Unreacted Starting Material | - Refer to the troubleshooting steps for "Low Yield of Boc-Protected Product". |
Problem 3: Difficult Work-up and Purification on a Large Scale
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation during Extraction | - Add brine to the aqueous layer to break the emulsion.- Consider a filtration step through a bed of celite before extraction. |
| Product Isolation | - If the product is a solid, crystallization is often the most effective purification method at scale. Screen for suitable crystallization solvents.- For liquid products, distillation under reduced pressure may be an option. |
| Residual Reagents | - Excess Boc anhydride can be quenched by adding a small amount of an amine (e.g., a few drops of triethylamine) at the end of the reaction.- Water-soluble byproducts can be removed by performing multiple aqueous washes. |
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol [1] |
| Appearance | Not specified in search results |
| Boiling Point | Not specified in search results |
| Melting Point | Not specified in search results |
| Solubility | Soluble in common organic solvents like chloroform and methanol.[2] |
Table 2: Typical Boc-Protection Reaction Conditions
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or aqueous mixtures | Choice depends on the solubility of the starting material and scale. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Base is used to neutralize the acid formed during the reaction. |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically used in a slight excess (1.1-1.2 equivalents). |
| Catalyst (Optional) | 4-(Dimethylamino)pyridine (DMAP) | Used in catalytic amounts (0.1-0.2 equivalents) for sterically hindered amines. |
| Temperature | 0 °C to Room Temperature | Higher temperatures may be required for less reactive amines but can lead to side reactions. |
| Reaction Time | 2 - 24 hours | Monitored by TLC, LC-MS, or GC-MS until completion. |
Experimental Protocols
Representative Protocol for Boc-Protection of 4-(aminomethyl)-4-methylpiperidine
Disclaimer: This is a general laboratory-scale protocol based on standard procedures for Boc protection of amines. Scale-up of this reaction should be performed by experienced process chemists with appropriate safety precautions and process controls in place.
-
Reaction Setup: To a stirred solution of 4-(aminomethyl)-4-methylpiperidine (1.0 equivalent) in dichloromethane (DCM) (10 volumes) at 0 °C, add triethylamine (1.5 equivalents).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM (2 volumes) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.
Visualizations
Caption: General experimental workflow for the Boc protection reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Boc Deprotection of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Welcome to the technical support center for the Boc deprotection of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Boc deprotection reaction incomplete or proceeding very slowly?
Answer:
Incomplete or sluggish deprotection of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a common issue, often attributed to the steric hindrance around the nitrogen atom. The bulky tert-butyl group and the methyl group on the piperidine ring can impede the approach of the acid required for cleavage.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of Trifluoroacetic Acid (TFA), potentially using it neat, or switch to a more potent acid system like 4M HCl in dioxane.[1][2] |
| Low Reaction Temperature | Gently warm the reaction mixture to 40-50°C to increase the reaction rate, while carefully monitoring for potential side reactions.[1] |
| Short Reaction Time | Extend the reaction time and monitor the progress closely using analytical techniques such as TLC or LC-MS.[2][3] |
Question 2: I am observing significant side product formation in my reaction. What are these impurities and how can I prevent them?
Answer:
The primary side reaction during Boc deprotection is the alkylation of the desired product or other nucleophiles by the tert-butyl cation generated during the cleavage.[1][3] This can lead to the formation of tert-butylated byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reactive Tert-butyl Cation | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture.[1][2] These scavengers will trap the tert-butyl cation, preventing it from reacting with your product. |
| Degradation of Other Acid-Sensitive Groups | If your molecule contains other functional groups that are sensitive to strong acids, consider using a milder deprotection method.[1] |
Question 3: Are there alternative, milder methods for this Boc deprotection?
Answer:
Yes, several milder methods can be employed for the deprotection of sterically hindered and acid-sensitive substrates.[1][4]
Alternative Deprotection Methods:
| Method | Description |
| Oxalyl Chloride in Methanol | This system offers a mild and efficient deprotection at room temperature.[1][5] |
| Thermal Deprotection | In the absence of other thermally labile functional groups, heating the substrate can cleave the Boc group.[4] |
| Lewis Acids | Reagents like Aluminum Chloride (AlCl₃) can also mediate Boc cleavage.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection using TFA?
A common starting point for Boc deprotection is using a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature.[1][6] However, for a sterically hindered substrate like Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, you may need to increase the TFA concentration or reaction time.[1]
Q2: When should I choose HCl in dioxane over TFA in DCM?
A 4M solution of HCl in dioxane is often more effective than TFA for cleaving stubborn Boc groups on sterically hindered amines.[1][3] It can lead to faster reaction times.[1] Additionally, the resulting amine hydrochloride salt is often a crystalline solid, which can be easier to isolate and handle compared to the sometimes oily TFA salts.[7]
Q3: How do I work up the reaction after deprotection?
After the reaction is complete, the solvent and excess acid are typically removed under reduced pressure.[2] If you used TFA, you can precipitate the TFA salt of your amine by adding a non-polar solvent like diethyl ether.[8] To obtain the free amine, you can perform a basic workup by dissolving the residue in a suitable solvent and washing with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1]
Q4: What safety precautions should I take when working with strong acids like TFA and HCl?
Both TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Product Salt Form | Notes |
| TFA in DCM | 20-50% (v/v) at RT | 30 min - several hours[6] | TFA Salt (often oily)[7] | Higher concentrations may be needed for hindered amines.[1] |
| 4M HCl in Dioxane | 5-10 equivalents at RT | 1-4 hours[1] | HCl Salt (often crystalline)[7] | Generally more effective for stubborn Boc groups.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA) (for a 1:1 TFA/DCM mixture). For less hindered substrates, a lower concentration of TFA (e.g., 20-50%) may be sufficient.[1]
-
If desired, add a scavenger such as triethylsilane (5-10% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).[1]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]
Visualizations
Caption: Boc deprotection reaction mechanism.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Logical relationships in troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Piperidine-Based Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with piperidine-based intermediates during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many piperidine-based intermediates exhibit poor aqueous solubility?
A1: The solubility of piperidine-containing compounds is often limited due to a combination of factors. The piperidine ring itself, while containing a basic nitrogen atom capable of hydrogen bonding, can be part of a larger, nonpolar molecular structure, especially when substituted with lipophilic groups. This overall nonpolarity can lead to poor solubility in aqueous solutions.[1][2] Furthermore, at physiological pH, some piperidine derivatives, particularly those also containing an acidic group like piperidine-4-acetic acid compounds, can exist as zwitterions. These neutral molecules with both positive and negative charges can have strong intermolecular interactions within their crystal lattice, further reducing their solubility in water.[3]
Q2: How does pH influence the solubility of my piperidine-based intermediate?
A2: The pH of the solution plays a critical role in the solubility of piperidine-based intermediates. The piperidine nitrogen is basic, with a typical pKa of the protonated form around 11.22.[1] In acidic conditions (pH < pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is the predominant form in neutral or basic media.[1] Therefore, adjusting the pH away from the compound's isoelectric point (pI) is a fundamental first step in improving solubility.[3]
Q3: What are the initial, most straightforward methods to try to improve solubility?
A3: The most common and simplest initial approaches to enhance the solubility of a piperidine-containing compound are:
-
pH Adjustment: Given the basic nature of the piperidine moiety, attempting to dissolve the compound in a slightly acidic solution (e.g., pH 3-4) can lead to the formation of a more soluble salt.[1]
-
Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective strategy.[1] Common examples include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1]
Q4: When should I consider more advanced solubilization techniques?
A4: If basic pH adjustment and the use of co-solvents do not achieve the desired solubility for your experimental needs, or if you require a solid form with enhanced dissolution properties for in vivo studies, it is appropriate to explore more advanced techniques. These include salt formation, co-crystallization, and complexation with cyclodextrins.[1]
Troubleshooting Guides
Issue: My piperidine-based intermediate precipitates out of my DMSO stock solution upon dilution into an aqueous buffer.
This is a common phenomenon known as "precipitation upon dilution" and can be addressed with the following strategies:
-
Optimize Final DMSO Concentration: Determine the maximum concentration of DMSO that your assay can tolerate without affecting the biological system (typically ≤1%) and adjust your dilutions accordingly.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.[1]
-
pH Modification of the Aqueous Buffer: Since many piperidine derivatives are more soluble at a lower pH, acidifying your aqueous buffer can help to keep the compound in solution.[4]
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the aqueous buffer can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[4][5]
Issue: I need to improve the long-term stability and dissolution rate of my solid piperidine-based intermediate for formulation development.
In this scenario, more advanced solid-state modification techniques should be considered:
-
Salt Formation: For ionizable piperidine compounds, forming a salt with a suitable counterion is a robust method to significantly increase both solubility and dissolution rate.[1][5] A screening process is typically required to identify the optimal salt form.
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix, often a water-soluble polymer.[6][7] This can lead to the formation of an amorphous solid dispersion, which has a higher energy state and thus improved dissolution characteristics compared to the crystalline form.[6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with enhanced aqueous solubility.[1]
Data Presentation: Solubility Enhancement Strategies
The following tables provide a summary of the potential improvements in solubility that can be achieved using different techniques for piperidine-containing and other poorly soluble compounds.
Table 1: Illustrative Example of pH Effect on the Solubility of a Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
Data adapted from a representative piperidine derivative.[2]
Table 2: Solubility Enhancement of Piperine (a piperidine-containing natural product) using β-Cyclodextrin Derivatives
| Cyclodextrin Derivative | Fold Increase in Solubility |
| Cycloamylose (CA) | 12.6 |
| α-Cyclodextrin (αCD) | 34.6 |
| 2-Hydroxypropyl-β-Cyclodextrin (HPCD) | 89.5 |
Data is indicative of the potential for significant solubility enhancement through complexation.[8]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the solubility of a piperidine-based intermediate at different pH values.
Methodology:
-
Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the piperidine-based intermediate to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
After equilibration, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or mol/L) as a function of pH.
Protocol 2: Salt Screening for Solubility Enhancement
Objective: To identify a salt form of a piperidine-based intermediate with improved solubility.
Methodology:
-
Dissolve the piperidine-based free base in a suitable organic solvent.
-
Prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric) in the same or a miscible solvent.
-
Combine the free base solution with each acid solution in stoichiometric ratios (e.g., 1:1, 1:0.5).
-
Allow the solutions to stir or stand at room temperature or under controlled cooling to induce precipitation of the salt.
-
Isolate the resulting solids by filtration and dry them under vacuum.
-
Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form.
-
Determine the aqueous solubility of each salt form using the protocol described above (Protocol 1).
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a piperidine-based intermediate to enhance its dissolution rate.
Methodology:
-
Select a suitable water-soluble polymer (e.g., PVP K30, HPMC, PEG 4000).[9]
-
Dissolve both the piperidine-based intermediate and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, dichloromethane) at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4).[9]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion using techniques like DSC and PXRD to confirm its amorphous nature.
-
Evaluate the dissolution rate of the solid dispersion compared to the pure crystalline drug.
Visualizations
Caption: A decision-making workflow for improving the solubility of piperidine-based intermediates.
Caption: The conceptual basis of improving solubility through salt formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. contractpharma.com [contractpharma.com]
- 6. eijppr.com [eijppr.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review [pharmacia.pensoft.net]
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
A1: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[1] This is a well-documented susceptibility of Boc-protected amines.[2][3] Exposure to even trace amounts of acid in solvents or reagents can initiate this degradation, leading to the formation of 4-(aminomethyl)-4-methylpiperidine.
Q2: What are other potential degradation pathways for this molecule?
A2: Besides the acid-labile nature of the Boc group, other potential degradation pathways include:
-
Oxidation: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially forming an N-oxide or leading to ring-opening byproducts.[4]
-
Thermal Degradation: Elevated temperatures can promote the degradation of the molecule.[4] In the event of a fire, hazardous decomposition products such as carbon dioxide and nitrogen oxides can be formed.[5]
-
Photodegradation: Exposure to light, especially UV light, can initiate degradation, often through radical mechanisms.[4]
Q3: How should I properly store tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate to minimize degradation?
A3: To ensure the long-term stability of the compound, it is recommended to store it in a cool, dark, and dry place.[4] For optimal stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture ingress.[4][6] One source suggests that a similar Boc-protected piperidine derivative is stable for at least four years when stored at -20°C.[1]
Q4: I am observing an unexpected peak in my HPLC/LC-MS analysis. Could this be a degradation product?
A4: Yes, the appearance of new, unexpected peaks is a common indicator of degradation. The most likely degradation product would be the de-Boc-protected compound, 4-(aminomethyl)-4-methylpiperidine. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times and mass spectra with the unexpected peak.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound. | Degradation of the compound due to experimental conditions. | 1. Check for Acidic Conditions: Ensure all solvents and reagents are free from acidic contaminants. The Boc group is highly sensitive to acid.[1] 2. Control Temperature: Avoid high temperatures during your experiment. If heating is necessary, use the lowest effective temperature for the shortest duration.[4] 3. Protect from Light: Use amber vials or cover your experimental setup with aluminum foil to prevent photolytic degradation.[4] 4. Use Fresh Solutions: Prepare solutions fresh before each experiment to minimize degradation in solution over time. |
| Appearance of a major impurity with a mass corresponding to the de-Boc product. | Acid-catalyzed cleavage of the Boc protecting group. | 1. Neutralize Reagents: Ensure all reagents and solutions are at a neutral pH. 2. Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize acidic impurities. 3. Consider a Scavenger: In some reaction setups, a non-nucleophilic base (proton sponge) might be used to scavenge trace acids, though this should be validated for your specific experiment. |
| Formation of multiple unknown impurities. | Oxidative degradation or other complex degradation pathways. | 1. Use an Inert Atmosphere: If oxidation is suspected, conduct your experiment under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Add an Antioxidant: For some applications, the addition of a small amount of an antioxidant could be beneficial, but it must be validated to not interfere with the experiment.[4] 3. Perform a Forced Degradation Study: To identify the unknown impurities, a forced degradation study can help to systematically generate and identify potential degradation products.[1][4] |
Degradation Pathways and Prevention
The primary degradation pathways for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate are hydrolysis (specifically acid-catalyzed cleavage of the Boc group) and oxidation.
Caption: Potential degradation pathways for the target compound.
To prevent degradation, it is crucial to control the experimental conditions:
Caption: Workflow for preventing degradation during experiments.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate under various stress conditions.[1][4][7]
Materials:
-
tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or oven
-
Photostability chamber with UV lamp
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat a solid sample and a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber (e.g., according to ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the parent compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260/1290 Infinity II or equivalent with a UV-VIS detector.
-
Column: Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) and Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate the specificity of the method.
Quantitative Data Summary
While specific quantitative stability data for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not extensively available in public literature, the following table provides a general guideline for expected stability based on the known chemistry of similar Boc-protected piperidine derivatives.[1] Researchers should generate specific stability data for their own experimental conditions using the protocols provided.
| Stress Condition | Expected Stability | Primary Degradation Product |
| 0.1 M HCl at 60°C | Low | 4-(aminomethyl)-4-methylpiperidine |
| 0.1 M NaOH at 60°C | Moderate to High | Minimal degradation expected |
| 3% H₂O₂ at RT | Moderate | N-oxide and other oxidative products |
| Heat (60°C) | High (as solid) | Minimal degradation expected |
| Light (ICH Q1B) | Moderate | Various photolytic products |
References
Minimizing impurities during the synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
A1: The most prevalent and direct method is the reduction of the nitrile precursor, Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate. This reduction can be achieved through two primary pathways:
-
Catalytic Hydrogenation: Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Chemical Reduction: Employing strong hydride reagents, most commonly Lithium Aluminum Hydride (LAH).
Q2: I am observing incomplete conversion of my starting material, Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate. What are the likely causes?
A2: Incomplete conversion can stem from several factors depending on your chosen method:
-
For Catalytic Hydrogenation:
-
Catalyst Activity: The catalyst may be old, poisoned, or improperly activated. Use a fresh batch of a high-quality catalyst.
-
Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion. Consider increasing the pressure.
-
Reaction Time: The reaction may not have been allowed to proceed long enough. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
For Lithium Aluminum Hydride (LAH) Reduction:
-
Reagent Quality: The LAH may have degraded due to improper storage and exposure to moisture. Use a fresh, unopened container of LAH or titrate your current batch to determine its activity.
-
Stoichiometry: An insufficient molar equivalent of LAH will result in incomplete reduction. Typically, an excess of LAH is used.
-
Reaction Temperature: While the reaction is often started at a low temperature for safety, it may require warming to room temperature or even gentle reflux to go to completion.
-
Q3: My final product is contaminated with a significant amount of an impurity that appears to be the starting nitrile. How can I effectively remove it?
A3: Separating the unreacted nitrile starting material from the desired primary amine product can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is the most effective method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can help separate the slightly more polar amine product from the nitrile. A common eluent system is a mixture of dichloromethane and methanol, with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica gel.
-
Acid-Base Extraction: An acid-base workup can be employed to separate the basic amine product from the neutral nitrile. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while the nitrile remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the pure amine.
Q4: I am concerned about the potential for deprotection of the Boc group during the reduction. How can I minimize this?
A4: Deprotection of the tert-butoxycarbonyl (Boc) group is a potential side reaction, especially under harsh acidic conditions that can be generated during the workup of LAH reductions.
-
LAH Reduction Workup: A careful quenching procedure is crucial. The Fieser workup is a reliable method to neutralize the reaction and precipitate aluminum salts, avoiding strongly acidic conditions. This involves the slow, sequential addition of water, followed by aqueous NaOH, and then more water.
-
Catalytic Hydrogenation: This method is generally milder and less likely to cause deprotection of the Boc group, making it a good alternative if deprotection is a significant issue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | See FAQ Q2 for troubleshooting incomplete conversion. |
| Product loss during workup. | For LAH reductions, ensure the Fieser workup is performed correctly to avoid formation of difficult-to-filter aluminum salts. Ensure all equipment is dry. For extractions, perform multiple extractions with the organic solvent to ensure complete recovery of the product. | |
| Degradation of starting material or product. | Ensure anhydrous conditions for LAH reductions. For catalytic hydrogenations, ensure the catalyst is not promoting side reactions by screening different catalysts and conditions. | |
| Presence of a Higher Molecular Weight Impurity | Formation of a secondary amine byproduct (during catalytic hydrogenation). | Add a small amount of ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary amines. |
| Product is an Oil and Difficult to Purify | Presence of residual solvent or impurities. | Attempt to crystallize the product. If that fails, high-vacuum distillation or preparative HPLC may be necessary. |
| Reaction is very exothermic and difficult to control (LAH Reduction) | Addition of LAH or nitrile is too fast. | Perform the addition of the reagent solution dropwise at a low temperature (e.g., 0 °C) with vigorous stirring. |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This is a general procedure and may require optimization.
Materials:
-
Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Celite
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add LAH (1.5 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Fieser Workup: Cautiously and slowly add water (X mL, where X is the mass of LAH in grams used), followed by the dropwise addition of 15% aqueous NaOH (X mL), and finally, the dropwise addition of water (3X mL).
-
Allow the mixture to stir at room temperature for 30 minutes, during which a granular precipitate should form.
-
Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
This is a general procedure and may require optimization.
Materials:
-
Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
-
Raney Nickel or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonium Hydroxide (optional)
-
Hydrogen gas
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve Tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate in methanol or ethanol.
-
(Optional) Add a small amount of ammonium hydroxide to the solution to suppress secondary amine formation.
-
Carefully add the catalyst (typically 5-10 mol% loading) to the solution.
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Comparison of Reduction Methods (Illustrative)
| Method | Reducing Agent/Catalyst | Typical Yield | Key Impurities | Advantages | Disadvantages |
| Chemical Reduction | Lithium Aluminum Hydride (LAH) | 70-90% | Unreacted nitrile, de-Boc amine | Fast reaction times, high reactivity | Highly reactive and requires anhydrous conditions, challenging workup |
| Catalytic Hydrogenation | Raney Nickel | 60-85% | Unreacted nitrile, secondary amine | Milder conditions, easier workup | Requires specialized hydrogenation equipment, potential for secondary amine formation |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | 75-95% | Unreacted nitrile | High yields, generally clean reactions | Catalyst can be expensive |
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: LC-MS Monitoring of Reactions Involving Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS monitoring of reactions involving Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular properties of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate?
This compound is a Boc-protected piperidine derivative. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂[1] |
| Molecular Weight | 228.33 g/mol [1] |
| Monoisotopic Mass | 228.1838 u |
| CAS Number | 236406-22-7[1] |
Q2: What are the expected m/z values for the protonated molecule and common adducts in positive ion mode ESI-LC-MS?
In positive ion mode electrospray ionization (ESI), you can expect to observe the protonated molecule [M+H]⁺ as well as common adducts. The table below lists the expected m/z values for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
| Ion Species | Mass Shift (Da) | Expected m/z |
| [M+H]⁺ | +1.0078 | 229.1916 |
| [M+Na]⁺ | +22.9898 | 251.1736 |
| [M+K]⁺ | +38.9637 | 267.1475 |
| [M+NH₄]⁺ | +18.0344 | 246.2182 |
Q3: What is the expected fragmentation pattern for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in MS/MS analysis?
-
Loss of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is labile under mass spectrometric conditions and can be lost as isobutylene (56 Da) or the entire Boc group (100 Da).
-
Alpha-cleavage of the piperidine ring: Cleavage of the bonds adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives.
-
Loss of the aminomethyl group: The aminomethyl substituent at the C4 position can also be cleaved.
The following diagram illustrates the expected fragmentation of the parent ion.
Fragmentation of the parent ion.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS monitoring of reactions involving Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Issue 1: No or Low Signal Intensity
| Potential Cause | Recommended Solution |
| Incorrect MS parameters | Ensure the mass spectrometer is set to the correct ionization mode (positive ion mode is recommended) and the scan range includes the expected m/z of your target molecule and its fragments. |
| Poor ionization efficiency | The basic nitrogen atoms in the piperidine ring should promote good ionization in positive ESI mode. If the signal is still low, consider adding a small amount of a mobile phase modifier like formic acid (0.1%) to enhance protonation. |
| Sample degradation | Prepare fresh samples and standards. Avoid prolonged storage at room temperature. |
| Instrument contamination | A dirty ion source can suppress the signal. Follow the manufacturer's instructions for cleaning the ion source. |
Issue 2: Peak Tailing or Splitting
| Potential Cause | Recommended Solution |
| Secondary interactions with the column | The basic nature of the piperidine nitrogen can lead to interactions with residual silanol groups on the column, causing peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic or acetic acid) can protonate the analyte and reduce these interactions. Consider using a column with end-capping or a different stationary phase. |
| Column overload | Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and reinject. |
| Inappropriate injection solvent | If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. |
| Column void or contamination | A void at the head of the column or a blocked frit can cause peak splitting. Try back-flushing the column or replacing it if the problem persists. |
Issue 3: Unexpected m/z Values
| Potential Cause | Recommended Solution |
| Formation of adducts | In addition to the protonated molecule, you may see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). These are common in ESI-MS. Refer to the FAQ section for the expected m/z of these adducts. |
| In-source fragmentation | The Boc group is known to be labile and may fragment in the ion source, even without MS/MS. You may see ions corresponding to the loss of isobutylene (m/z 173.13) or the entire Boc group (m/z 129.13). |
| Presence of impurities or side products | Your reaction mixture may contain unreacted starting materials, byproducts, or impurities. Check the expected masses of all components in your reaction. |
| Incorrect mass calibration | Ensure your mass spectrometer is properly calibrated according to the manufacturer's recommendations. |
Issue 4: High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated mobile phase | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Bleed from the LC system or column | Flush the LC system thoroughly. If column bleed is suspected, try a different column or condition the column according to the manufacturer's instructions. |
| Carryover from previous injections | Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
This section provides a detailed methodology for a typical reaction monitoring experiment involving Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Sample Preparation
-
Reaction Quenching: At your desired time point, take an aliquot of the reaction mixture (e.g., 10 µL).
-
Dilution: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). This will stop the reaction and prepare the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS Method
| Parameter | Recommended Condition |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6120 Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100 - 500 |
| Fragmentor Voltage | 100 V |
| Capillary Voltage | 3000 V |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common LC-MS issues.
References
Preventing racemization in chiral piperidine synthesis
Welcome to the technical support center for chiral piperidine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to stereochemical integrity during synthesis.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of chiral piperidines that can lead to a loss of enantiomeric purity.
Q1: I'm observing significant racemization in my final piperidine product after a coupling reaction to form an amide bond on a precursor. What are the likely causes and solutions?
A1: Racemization during amide bond formation is a common issue, often stemming from the activation of a carboxylic acid at a chiral center. The primary mechanism involves the formation of a planar, achiral oxazolone or enolate intermediate, which leads to the loss of stereochemistry.[1]
Potential Causes & Solutions:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Solution: Utilize modern onium salts like HATU or COMU, which are known for their high efficiency and low racemization potential.[1][2] HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen of its HOAt moiety.[2] Adding racemization suppressants like HOBt, HOAt, or OxymaPure is also highly recommended, especially when using carbodiimides like DIC.[1][2][3]
-
-
Base Selection: The base used can abstract the proton at the chiral center, facilitating racemization.[3]
-
Pre-activation Time: Allowing the activated carboxylic acid to stand for too long before adding the amine increases the chance of racemization.[1]
-
Solution: Minimize the pre-activation time to 1-5 minutes. Alternatively, add the coupling reagent to a mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
-
-
Temperature: Higher temperatures can accelerate the rate of racemization.[4][5]
-
Solution: Perform the coupling reaction at a lower temperature, typically 0 °C, to minimize epimerization.[1]
-
Q2: My N-protected chiral piperidine is racemizing during the deprotection step. How can I prevent this?
A2: Racemization during N-deprotection depends heavily on the type of protecting group and the reagents used for its removal.
Potential Causes & Solutions:
-
Fmoc Deprotection: The standard use of piperidine for Fmoc removal can be basic enough to cause epimerization of an adjacent chiral center, especially if it's activated (e.g., adjacent to a carbonyl group).
-
Solution: While piperidine is standard, using a less basic deprotection cocktail or minimizing reaction time can help. For particularly sensitive substrates, exploring alternative protecting groups might be necessary. The use of 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been studied as an alternative to piperidine and shows promise in reducing racemization in certain solvents.[6]
-
-
Boc Deprotection: Acidic conditions for Boc removal (e.g., TFA) can sometimes lead to racemization, although it is generally less common than with basic conditions.
-
Solution: Use the mildest acidic conditions possible for the shortest duration necessary for complete deprotection. Ensure that the substrate is stable under these conditions.
-
-
Protecting Group Choice: Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Z (Benzyloxycarbonyl) are generally designed to resist racemization during activation of adjacent carboxyl groups.[2][7] In contrast, acyl-type protecting groups can be more susceptible.[2][7]
-
Solution: Select a protecting group that is orthogonal to your reaction conditions and known to preserve stereochemical integrity. For instance, the Z-group is known for its resistance to racemization during activation.[7]
-
Q3: I suspect racemization is occurring during the cyclization step to form the piperidine ring. What factors should I investigate?
A3: The conditions of the ring-closing reaction are critical for maintaining stereochemistry.
Potential Causes & Solutions:
-
Reaction Conditions (pH and Temperature): Both acidic and basic conditions can catalyze enolization or other isomerization pathways that lead to racemization.[8] Elevated temperatures can exacerbate this issue.
-
Solution: If possible, aim for neutral reaction conditions. If a base or acid is required, use the mildest possible reagent and the lowest effective temperature. Screen different solvents, as they can influence the kinetics of both the desired cyclization and the undesired racemization.
-
-
Mechanism of Cyclization: Certain cyclization strategies, like those proceeding through intermediates with extended conjugation or reversible steps, might have a higher intrinsic risk of racemization.
-
Solution: Consider alternative cyclization methods. For example, reductive amination, additions to alkenes, and ring-closing metathesis are common strategies for forming piperidine rings.[9] Evaluating a different synthetic route might be necessary for highly sensitive substrates. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been shown to provide high diastereoselectivity with short reaction times, minimizing the window for racemization.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral centers alpha to a carbonyl group in piperidine precursors?
A1: The most common pathway is through the formation of a planar intermediate.[1] Under basic conditions, a proton on the alpha-carbon is abstracted to form an achiral enolate.[1] Under acidic conditions, an achiral enol can form.[8] Both intermediates result in the loss of the defined stereocenter. Another significant mechanism, particularly during amide coupling, is the formation of a 5(4H)-oxazolone (azlactone) intermediate, which has a highly acidic proton at the chiral center, leading to rapid racemization in the presence of a base.[1]
Q2: How do I choose the best N-protecting group to minimize racemization?
A2: The ideal protecting group should be stable to your reaction conditions while being removable under mild conditions that do not affect the chiral centers. Urethane-type protecting groups like Boc, Fmoc, and Z are generally superior to acyl-type groups in preventing racemization because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making the alpha-proton less acidic.[2][7]
Q3: How can I accurately determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of my product?
A3: Chiral chromatography is the most reliable method.[2] Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate enantiomers or diastereomers, and the ratio of their peak areas is used to calculate the ee or dr.[2] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[2]
Q4: Are there any specific reaction additives that can help suppress racemization during amide bond formation?
A4: Yes, additives are highly effective. 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are classic additives that react with the activated intermediate to form a more stable active ester, which is less prone to racemization.[1][12] OxymaPure is a modern, non-explosive, and highly effective alternative to HOBt and HOAt.[2]
Data Summary Tables
Table 1: Effect of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | Temperature (°C) | Result (ee% or dr) | Reference |
| DIC | HOBt | DIPEA | 0 to RT | High enantiomeric purity reported | [13] |
| HATU | - | DIPEA | 0 | Highly effective at suppressing racemization | [1][2] |
| HBTU | - | DIPEA | RT | Higher racemization than HATU | [13] |
| DEPBT | - | Collidine | RT | Lower racemization than TDBTU, HBTU, HATU | [13] |
| N-(tert-butylsulfinyl)-bromoimine | Grignard Reagent | - | Not specified | >90:10 dr | [10] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | General Observation | Reference |
| Triethylamine (TEA) | Low | Higher tendency for racemization | [1] |
| DIPEA | High | Preferred for minimizing racemization | [1][3] |
| 2,4,6-Collidine | High | Higher racemization than DIPEA in some cases | [13] |
| DBN | Moderate | Can be superior to piperidine in some solvents | [6] |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the coupling of a chiral carboxylic acid precursor to an amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Initiation: Add a hindered base, such as DIPEA (2.0 equivalents), dropwise to the mixture.[1]
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stereoselective Synthesis via Continuous Flow
This protocol describes a rapid and highly diastereoselective synthesis of α-chiral piperidines.[10][11]
-
System Setup: A continuous flow system is assembled with two syringe pumps, a T-mixer, and a temperature-controlled reactor coil.
-
Reagent Preparation:
-
Syringe 1: A solution of the N-(tert-butylsulfinyl)-bromoimine in an anhydrous solvent (e.g., THF).
-
Syringe 2: A solution of the Grignard reagent in THF.
-
-
Reaction: The two reagent streams are pumped simultaneously through the T-mixer and into the reactor coil. The reaction is typically very fast, often completing within minutes.[10]
-
Collection & Quenching: The output from the reactor is collected into a flask containing a quenching solution (e.g., saturated aqueous NH₄Cl).
-
Workup and Purification: The quenched mixture is worked up using standard extraction procedures. The resulting product is purified, typically by column chromatography, to yield the enantioenriched α-substituted piperidine. This method consistently provides high yields (>80%) and high diastereoselectivity (>90:10 dr).[10]
Visualizations
Caption: Mechanism of racemization via oxazolone formation during amide coupling.
Caption: Recommended workflow for minimizing racemization in amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparative 1H NMR Analysis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and Structural Analogs
This guide provides a comparative analysis of the 1H NMR spectral data for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and its close structural analog, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural characterization and purity assessment of these piperidine derivatives.
Data Presentation: 1H NMR Spectral Data Comparison
The following table summarizes the 1H NMR spectral data for tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, which serves as a primary reference for the analysis of the title compound. Due to the lack of a publicly available, complete 1H NMR spectrum for tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, the data for its fluoro-analog is presented as a benchmark. The structural similarities allow for valuable spectral correlation and interpretation.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate [1] | -C(CH₃)₃ | 1.46 | s | - | 9H |
| Piperidine CH₂ | 1.47-1.67 | m | - | 2H | |
| Piperidine CH₂ | 1.84-1.97 | m | - | 2H | |
| Piperidine CH₂N | 3.08 | t (br) | 12.4 | 2H | |
| -CH₂N-Boc | 3.96 | s (br) | - | 2H | |
| -CH₂NH₂ | 3.32 | d | 20.4 | 2H |
Experimental Protocols
The following is a representative experimental protocol for acquiring 1H NMR spectra of Boc-protected piperidine derivatives, based on standard laboratory practices.
Objective: To obtain a high-resolution 1H NMR spectrum for the structural elucidation of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate or its analogs.
Materials:
-
Sample of the compound of interest
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)
Instrumentation:
-
300 MHz (or higher) Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.
-
If an internal standard is to be used, add a small drop of TMS to the solution.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., standard single-pulse experiment)
-
Number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the 1H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.
-
Mandatory Visualization
The following diagrams illustrate the chemical structures and the logical workflow for 1H NMR analysis.
Caption: Chemical Structure of the Target Compound.
Caption: Experimental Workflow for 1H NMR Analysis.
References
Mass Spectrometry Characterization of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. Understanding its fragmentation pattern is crucial for structural confirmation, impurity profiling, and metabolic studies. This document outlines its expected mass spectral characteristics under electrospray ionization (ESI) and compares them with related structures, supported by established fragmentation principles for piperidine derivatives and Boc-protected amines.
Predicted Mass Spectrometry Data
Due to the limited availability of direct experimental mass spectra for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in the public domain, this guide presents a predicted fragmentation pattern based on the known behavior of structurally similar compounds. The primary amine and the Boc-protecting group are the most likely sites for ionization and subsequent fragmentation.
Table 1: Predicted ESI-MS and MS/MS Fragmentation Data for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 229.19 ([M+H]⁺) | 173.13 | 56.06 | Loss of isobutylene from the Boc group |
| 229.19 ([M+H]⁺) | 129.12 | 100.07 | Loss of the entire Boc group |
| 229.19 ([M+H]⁺) | 97.10 | 132.09 | Cleavage of the aminomethyl side chain |
Note: The m/z values are calculated based on the monoisotopic mass of the compound (C12H24N2O2, MW = 228.33 g/mol ).[1]
Comparison with Structurally Related Compounds
The fragmentation pattern of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate can be benchmarked against other functionalized piperidines.
Table 2: Comparison of Key Mass Spectrometric Features of Related Piperidine Derivatives
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 228.33[1] | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da) | 173, 129 |
| N-Boc-piperidine | 185.25 | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da) | 129, 85 |
| Tert-butyl 4-aminopiperidine-1-carboxylate | 200.28 | Loss of isobutylene (-56 Da), Loss of Boc group (-100 Da) | 144, 100 |
Experimental Protocols
The following is a generalized protocol for the mass spectrometric analysis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Sample Preparation
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Injection Volume: 1-5 µL.[2]
-
Column Temperature: 30-40 °C.[2]
Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[2]
-
Ionization Mode: Positive ion mode is recommended due to the basicity of the nitrogen atoms.[2]
-
MS Scan Mode: Full scan from m/z 50-500 to identify the protonated molecule ([M+H]⁺).
-
MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 229.2) to obtain the fragmentation pattern.
-
Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve optimal fragmentation.
Visualizing Fragmentation and Workflow
The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Caption: Experimental workflow for LC-MS/MS analysis.
Discussion
The mass spectrometric behavior of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is primarily dictated by the labile Boc-protecting group and the basic nitrogen atoms. Under ESI conditions, protonation is expected to occur readily on either the piperidine nitrogen or the primary amine.
The most characteristic fragmentation is the loss of isobutylene (56 Da) from the tert-butyl group of the Boc moiety, a well-documented pathway for Boc-protected amines that can proceed via a McLafferty-like rearrangement.[3][4] A subsequent or alternative fragmentation is the complete loss of the Boc group (100 Da). Cleavage of the C-C bond alpha to the piperidine ring, leading to the loss of the aminomethyl side chain, is also a plausible fragmentation route, characteristic of substituted piperidines.[2]
By comparing the observed fragmentation pattern with these predicted pathways, researchers can confidently identify Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and distinguish it from related impurities or metabolites. The provided experimental protocol offers a robust starting point for developing a validated analytical method for this compound.
References
A Comparative Guide to Purity Assessment of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity evaluation of this compound.
Challenges in HPLC Analysis
A primary challenge in the HPLC analysis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is its lack of a significant chromophore, rendering it difficult to detect using standard UV-Vis detectors. To overcome this, two main strategies can be employed: derivatization to introduce a UV-active moiety or the use of alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on various factors including the nature of the compound, potential impurities, available equipment, and the desired level of accuracy and sensitivity. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
| Parameter | HPLC with Derivatization/CAD/ELSD | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection via UV (after derivatization) or particle charge/light scattering. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Sample Volatility | Not required. | Required (or derivatization to increase volatility). | Not required. |
| Chromophore | Required for UV detection (necessitates derivatization); not required for CAD/ELSD. | Not required. | Not required. |
| Information Provided | Purity (area %), retention time, detection of non-volatile impurities. | Purity (area %), identification of volatile impurities, molecular weight confirmation. | Absolute or relative purity, structural confirmation, quantification of impurities without a reference standard for each. |
| Advantages | High resolution, widely available, suitable for non-volatile compounds. CAD/ELSD offer near-universal detection. | High sensitivity, provides structural information of impurities. | Provides direct, primary ratio measurement of purity without the need for identical reference standards for each impurity. Non-destructive. |
| Limitations | Derivatization can be complex and introduce impurities. CAD/ELSD response can be non-linear. | Compound must be thermally stable. Derivatization may be necessary. | Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for quantification. |
| Typical Purity Range (%) | 95.0 - 99.9% | 95.0 - 99.9% | 90.0 - 99.9% |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This protocol describes a representative reversed-phase HPLC method with pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl), a common reagent for primary and secondary amines that introduces a highly UV-active group.
Derivatization Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a 10 mg/mL solution of FMOC-Cl in acetonitrile. Prepare a 0.1 M borate buffer (pH 8.5).
-
Reaction: To 100 µL of the sample solution, add 200 µL of the borate buffer and 100 µL of the FMOC-Cl solution. Vortex the mixture and let it react at room temperature for 30 minutes.
-
Quenching: Add 100 µL of a quenching reagent (e.g., 1 M glycine solution) to react with the excess FMOC-Cl.
-
Dilution: Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient Program: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities. The target compound itself has limited volatility and may require derivatization (e.g., silylation) for optimal analysis.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or methanol.
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is calculated based on the relative peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 10 mg of the sample and about 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) that dissolves both the sample and the internal standard and has a well-separated solvent peak.
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting a suitable purity assessment method.
Caption: HPLC experimental workflow with pre-column derivatization.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The purity assessment of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate can be effectively performed using several analytical techniques. While direct HPLC-UV analysis is hindered by the lack of a chromophore, this can be overcome by pre-column derivatization or the use of universal detectors like CAD or ELSD. GC-MS offers a powerful alternative for identifying volatile impurities, and qNMR stands out for its ability to provide direct, accurate purity measurements without the need for individual impurity reference standards. The selection of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. A combination of these orthogonal techniques will provide the most comprehensive and reliable assessment of purity.
A Comparative Analysis of the Reactivity of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and Piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Both Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and piperazine are widely utilized scaffolds, each offering distinct advantages in drug design and development. This guide provides an objective comparison of their chemical reactivity, supported by established principles of organic chemistry, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and piperazine are both valuable diamine building blocks, yet their reactivity profiles differ significantly due to electronic and steric factors. The primary amine of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is generally more nucleophilic and less sterically hindered than the secondary amines of piperazine, leading to faster reaction rates in many common transformations. However, the symmetrical nature of piperazine offers the potential for difunctionalization, making it an ideal linker. This guide will delve into the structural and electronic characteristics of each molecule to provide a framework for predicting their behavior in key synthetic reactions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each molecule is essential for predicting their reactivity. While specific experimental data directly comparing the two is scarce in the literature, we can infer their properties based on their structures.
| Property | Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | Piperazine | Key Takeaway |
| Structure | Contains a primary amine and a Boc-protected secondary amine within a piperidine ring. Features a gem-dimethyl group at the 4-position. | A cyclic diamine with two secondary amine groups. | The primary amine of the piperidine derivative is the principal site of reaction under many conditions. Piperazine offers two reactive sites. |
| pKa of Conjugate Acid | The pKa of the primary ammonium group is expected to be around 10-11, typical for a primary alkylamine. | pKa1 ≈ 9.73, pKa2 ≈ 5.33.[1] | The primary amine of the piperidine derivative is expected to be a stronger base than the secondary amines of piperazine. |
| Steric Hindrance | The primary aminomethyl group is relatively unhindered. The gem-dimethyl group and the bulky Boc-protecting group can influence the approach to the piperidine ring itself. | The secondary amines are part of a six-membered ring and are generally less sterically encumbered than the piperidine derivative's core, but more so than the primary amine. | The primary amine of the piperidine derivative is more accessible for reactions than the secondary amines of piperazine. |
| Electronic Effects | The Boc-protecting group is electron-withdrawing, which can slightly reduce the nucleophilicity of the primary amine through inductive effects, though this is often outweighed by the inherent reactivity of a primary amine. | The two nitrogen atoms in piperazine have an electron-withdrawing effect on each other, reducing the basicity and nucleophilicity of each amine compared to a simple secondary amine like piperidine.[2] | The primary amine of the piperidine derivative is generally more nucleophilic than the secondary amines of piperazine. |
Reactivity in Common Synthetic Transformations
The differences in structure, basicity, and steric environment directly translate to differing reactivity in common synthetic reactions.
N-Acylation
N-acylation is a fundamental reaction for the formation of amides. The reactivity in this transformation is highly dependent on the nucleophilicity of the amine.
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: The primary amine of this molecule is a potent nucleophile and will readily react with a variety of acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amide. The reaction is typically rapid and high-yielding under standard conditions.
-
Piperazine: The secondary amines of piperazine are less nucleophilic than the primary amine of the alternative.[2] Mono-acylation of piperazine is readily achievable. However, the introduction of the first acyl group further deactivates the second nitrogen atom, making di-acylation more challenging and often requiring more forcing conditions.[2]
N-Alkylation
N-alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide.
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: The primary amine is highly susceptible to alkylation. Due to its high reactivity, there is a potential for over-alkylation to form a quaternary ammonium salt if an excess of a reactive alkylating agent is used.
-
Piperazine: Mono-alkylation of piperazine is a common and controllable transformation.[2] Similar to acylation, the introduction of an alkyl group on one nitrogen atom reduces the reactivity of the second, making di-alkylation a more challenging subsequent step that often requires more forcing conditions.[2]
Sulfonamide Formation
The reaction with sulfonyl chlorides to form sulfonamides mirrors the trends seen in N-acylation.
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: The primary amine will react readily with sulfonyl chlorides in the presence of a base to yield the corresponding sulfonamide.
-
Piperazine: The secondary amines of piperazine react with sulfonyl chlorides to form sulfonamides. Mono-sulfonylation is generally straightforward, while di-sulfonylation requires more forcing conditions.
Urea and Thiourea Formation
These reactions typically involve the reaction of the amine with an isocyanate or isothiocyanate.
-
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: The primary amine will rapidly and efficiently react with isocyanates and isothiocyanates to form the corresponding urea or thiourea.
-
Piperazine: Piperazine will also react with isocyanates and isothiocyanates. The same principles of mono- versus di-substitution apply, with the mono-adduct being formed preferentially.
Experimental Protocols
General Protocol for N-Acylation with an Acyl Chloride
Materials:
-
Amine (Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate or Piperazine) (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq for mono-acylation)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for N-Alkylation with an Alkyl Halide
Materials:
-
Amine (Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate or Piperazine) (1.0 eq for mono-alkylation)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq for mono-alkylation)
-
Potassium Carbonate (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the amine and potassium carbonate.
-
Add anhydrous ACN or DMF and stir the suspension under an inert atmosphere.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the key structural differences and a general workflow for comparing the reactivity of these two amines.
References
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate versus other flexible linkers in PROTACs
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. While the choice of ligands is crucial for target specificity and E3 ligase recruitment, the linker plays a critical, often underappreciated, role in determining a PROTAC's overall success. This guide provides a comprehensive comparison of a piperidine-based linker, tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, and other commonly used flexible linkers, supported by experimental data and detailed protocols for their evaluation.
While direct comparative data for PROTACs utilizing tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not extensively available in the public domain, this guide will leverage data from structurally related piperidine-containing linkers to provide a robust comparison against traditional flexible linkers like polyethylene glycol (PEG) chains. Piperidine moieties are incorporated into PROTAC linkers to impart conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Performance Comparison: Piperidine-Based vs. Flexible Linkers
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from a study comparing a rigid piperidine-based linker and flexible PEG linkers in the context of Poly(ADP-ribose) polymerase 1 (PARP1) degradation.
Table 1: Degradation Efficacy of PARP1-Targeting PROTACs
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 | [1] |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 | [1] |
| iRucaparib-AP5 (PEG-based) | PARP1 | Not Specified | 36 | Not Reported | Not Specified | [1] |
| iRucaparib-AP6 (PEG-based) | PARP1 | Not Specified | 82 | Not Reported | Not Specified | [1] |
Note: The piperidine-based linker in HY-168722 is a more complex structure than tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, but serves as a relevant example of a rigid piperidine-containing linker.
Table 2: Physicochemical Properties and Permeability of PROTACs
| Linker Type | General Physicochemical Properties | Cell Permeability (Papp) |
| Piperidine-based | Increased rigidity, may enhance metabolic stability. Can improve solubility depending on the overall molecule. | Can be variable. Rigidity may not always favor passive diffusion. |
| PEG-based | Hydrophilic, generally improves aqueous solubility. Flexible. | Can be variable. Hydrophilicity can hinder passive diffusion, but flexibility may allow conformations that shield polar groups. |
| Alkyl-based | Hydrophobic, can increase lipophilicity. Flexible. | Generally higher passive diffusion due to increased lipophilicity, but can be limited by poor solubility. |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the PARP1 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow.
References
A Comparative Guide to the Biological Activity of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting analgesics. Modifications to this core structure can significantly influence pharmacological activity, including potency, selectivity, and duration of action. This document summarizes key in vivo and in vitro data for a series of structurally related analogs, details the experimental methodologies used to obtain this data, and visualizes the primary signaling pathway associated with their mechanism of action.
While specific data for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is not extensively available in the public domain, this guide compiles information on closely related 4,4-disubstituted and other N-substituted piperidine derivatives to elucidate the structure-activity relationships (SAR) within this chemical class. The primary biological activity explored is analgesia, mediated through the µ-opioid receptor.
Data Presentation
The following tables summarize the in vivo analgesic activity and in vitro receptor binding affinity of representative piperidine analogs. These compounds share the core 4-aminomethylpiperidine or a related 4-substituted piperidine framework, providing insights into the impact of various substitutions on biological activity.
Table 1: In Vivo Analgesic Activity of Piperidine Analogs in the Mouse Hot-Plate Assay
| Compound ID | Structure | Dose (mg/kg) | Peak Effect (% MPE) | Duration of Action (min) | Reference |
| Analog A | 1-(phenethyl)-4-(propionylamino)-4-((propionyloxy)methyl)piperidine | 0.02 | 100 | > 15 | |
| Analog B | 1-(2-(4-ethylphenyl)ethyl)-4-(propionylamino)-4-((propionyloxy)methyl)piperidine | 0.04 | 100 | > 15 | |
| Analog C | 1-(2-(4-chlorophenyl)ethyl)-4-(propionylamino)-4-((propionyloxy)methyl)piperidine | 0.03 | 100 | 6-15 | |
| Analog D | 1-(2-(thiophen-2-yl)ethyl)-4-(propionylamino)-4-((propionyloxy)methyl)piperidine | 0.01 | 100 | > 15 |
% MPE = Maximum Possible Effect
Table 2: In Vitro µ-Opioid Receptor (MOR) Binding Affinities of Piperidine Analogs
| Compound ID | Structure | Kᵢ (nM) for MOR | Assay Type | Reference |
| Fentanyl | N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)propanamide | 1.2 - 1.4 | Radioligand Binding | [1] |
| Carfentanil | Methyl 1-(2-phenylethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate | 0.22 | Radioligand Binding | [1] |
| Lofentanil | (3R,4S)-1-(2-phenylethyl)-3-methyl-4-(N-phenylpropanamido)piperidine-4-carboxylic acid methyl ester | - | Radioligand Binding | [1] |
| N-Methyl Fentanyl | N-methyl-N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide | 15,000x weaker than Fentanyl | Radioligand Binding | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of further comparative studies.
In Vivo Analgesic Assays
1. Mouse Tail-Flick Test
This method is used to evaluate the central analgesic activity of compounds.
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Procedure:
-
A baseline reaction time is determined for each mouse by focusing the radiant heat source on the distal third of the tail and recording the time taken for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The test compounds are administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The tail-flick latency is measured at predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
The percentage of the Maximum Possible Effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
2. Acetic Acid-Induced Writhing Test
This assay is used to assess peripheral analgesic activity.
-
Animals: Male or female Swiss albino mice (20-25 g).
-
Procedure:
-
Mice are divided into control and test groups.
-
The test compounds or vehicle (for the control group) are administered (e.g., i.p. or orally).
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration (e.g., 15-20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each test group compared to the control group.
-
In Vitro Assays
1. µ-Opioid Receptor (MOR) Radioligand Binding Assay
This assay determines the binding affinity of a compound for the µ-opioid receptor.[2][3]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (CHO-hMOR or HEK-hMOR).
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound in a 96-well plate.
-
To determine non-specific binding, a separate set of wells contains the cell membranes, [³H]DAMGO, and a high concentration of naloxone.
-
The plate is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2. cAMP Inhibition Assay
This functional assay measures the ability of a compound to modulate the µ-opioid receptor signaling cascade.[2][4]
-
Materials:
-
HEK293 or CHO cells stably expressing the MOR.
-
A known MOR agonist (e.g., DAMGO).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., HTRF-based).
-
-
Procedure:
-
Cells are plated in a suitable microplate.
-
The cells are pre-treated with varying concentrations of the test antagonist.
-
The cells are then stimulated with a fixed concentration of an MOR agonist (e.g., DAMGO) in the presence of forskolin.
-
After incubation, the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC₅₀ is determined.
-
Mandatory Visualization
The following diagrams illustrate the µ-opioid receptor signaling pathway and a general workflow for the in vivo analgesic assays.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Analgesic Assays.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Rings: A Structural and Functional Comparison of Piperidine and Pyridine in Drug Design
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the nuanced roles of piperidine and pyridine in medicinal chemistry, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and pyridine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals. Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration. While structurally related, the distinction between the saturated piperidine and the aromatic pyridine ring introduces critical differences in their physicochemical properties, metabolic stability, and pharmacological activity. This guide provides an objective, data-driven comparison of these two essential building blocks to inform strategic decisions in drug design and optimization.
At a Glance: Key Physicochemical and Structural Differences
The fundamental difference between piperidine and pyridine lies in their electronic structure and three-dimensional shape. Piperidine is a saturated, flexible, and puckered ring, while pyridine is an aromatic, planar, and rigid structure. This seemingly simple variation has profound implications for their behavior in biological systems.
| Property | Piperidine | Pyridine | Significance in Drug Design |
| Structure | Saturated, puckered (chair conformation) | Aromatic, planar | Conformational Flexibility vs. Rigidity: Piperidine's flexibility allows it to adopt multiple conformations to fit into a binding pocket, which can be entropically unfavorable. Pyridine's rigidity can pre-organize the molecule for optimal binding, potentially increasing potency. |
| Hybridization of N | sp³ | sp² | Basicity: The sp³ hybridized nitrogen in piperidine has a more available lone pair of electrons, making it a much stronger base. |
| pKa (of conjugate acid) | ~11.12[1] | ~5.23[2] | Ionization at Physiological pH: Piperidine is predominantly protonated at physiological pH (7.4), facilitating strong ionic interactions with acidic residues in target proteins. Pyridine is largely neutral at this pH. |
| Lipophilicity (logP) | 0.84 (parent) | 0.65 (parent)[2] | Membrane Permeability & Solubility: Generally, piperidine-containing compounds are more lipophilic than their pyridine counterparts, which can influence cell membrane permeability and aqueous solubility. |
| Hydrogen Bonding | N-H can act as a hydrogen bond donor. | Nitrogen lone pair can act as a hydrogen bond acceptor. | Target Interactions: The ability to act as either a hydrogen bond donor or acceptor provides different opportunities for interaction with biological targets. |
Impact on Pharmacokinetics and Pharmacodynamics
The choice between a piperidine and a pyridine moiety can dramatically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.
Metabolic Stability
The metabolic fate of piperidine and pyridine rings differs significantly. The saturated piperidine ring is more susceptible to oxidation by cytochrome P450 enzymes, often at the carbons adjacent to the nitrogen. In contrast, the aromatic pyridine ring is generally more metabolically stable, though it can undergo oxidation to form N-oxides or hydroxylation at various positions.
Case Study: Rupatadine vs. Saturated Analog
A compelling example is the comparison of the antihistamine drug Rupatadine, which contains a pyridine ring, with its saturated analog where the pyridine is replaced by a 3-azabicyclo[3.1.1]heptane, a piperidine isostere. This structural modification led to a dramatic improvement in metabolic stability.[3][4]
| Compound | Solubility (µM) | logD (pH 7.4) | t½ in Human Liver Microsomes (min) |
| Rupatadine (Pyridine) | 29 | >4.5 | 3.2 |
| Saturated Analog (Piperidine Isostere) | 365 | 3.8 | 35.7 |
This data clearly demonstrates that the saturation of the aromatic ring significantly increased both aqueous solubility and metabolic stability.[3][4]
Receptor Binding and Pharmacological Activity
The basicity and conformational differences between piperidine and pyridine directly influence how a drug molecule interacts with its target receptor. The protonated piperidine can form strong ionic bonds, while the planar pyridine ring can engage in π-π stacking interactions.
The following diagram illustrates the divergent paths in drug-receptor interactions stemming from the choice of a piperidine or pyridine scaffold.
Caption: Piperidine vs. Pyridine in Receptor Interactions.
Experimental Protocols
To provide a practical context for researchers, detailed methodologies for key experiments are outlined below.
Determination of pKa and logP
Accurate determination of pKa and logP is crucial for understanding the physicochemical properties of drug candidates.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration Setup: Use an automated titrator equipped with a pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of HCl or NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the pre-saturated phases. Add an equal volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete phase separation.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
Microsomal stability assays are a standard in vitro method to assess the metabolic clearance of a compound.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (typically 1 µM final concentration) and NADPH (cofactor) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
The following diagram outlines the workflow for a typical liver microsomal stability assay.
Caption: Workflow of a Liver Microsomal Stability Assay.
Receptor Binding Assay
Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay for a GPCR Target (e.g., 5-HT1A Receptor)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells expressing the 5-HT1A receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound (piperidine or pyridine analog).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a piperidine or a pyridine ring into a drug candidate is a critical strategic choice with far-reaching implications for its pharmacological profile. Piperidine, with its inherent basicity and conformational flexibility, is often favored for achieving strong interactions with acidic residues in target proteins and for its generally favorable lipophilicity. However, its metabolic liability must be carefully managed. Conversely, pyridine offers a rigid, aromatic scaffold that can enhance binding through π-π stacking and is often more metabolically robust. The lower basicity of pyridine can be advantageous in avoiding off-target effects related to high basicity. Ultimately, the optimal choice depends on the specific therapeutic target, the desired pharmacokinetic profile, and the overall drug design strategy. A thorough understanding of the distinct properties of these two fundamental heterocycles, supported by robust experimental evaluation, is paramount to the successful development of novel therapeutics.
References
Comparative Spectroscopic Analysis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and Structural Analogs
A comprehensive guide for researchers in drug discovery and development, this document provides a detailed comparison of the spectroscopic data for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and its key derivatives. This guide includes tabulated spectroscopic data, detailed experimental protocols for synthesis and characterization, and a visual representation of the synthetic workflow.
Introduction
Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid piperidine core, coupled with a primary amine functionality, makes it a valuable scaffold for introducing diversity and optimizing pharmacokinetic properties in drug candidates. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound and its derivatives. This guide presents a comparative analysis of the spectroscopic characteristics of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and two of its structural analogs: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its selected analogs. This data is essential for distinguishing between these closely related structures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 3.65 (br s, 2H), 2.50 (s, 2H), 1.45 (s, 9H), 1.42-1.35 (m, 4H), 1.25 (br s, 2H), 0.90 (s, 3H) | -CH₂- (piperidine), -CH₂-NH₂, Boc (-C(CH₃)₃), -CH₂- (piperidine), -NH₂, -CH₃ |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 4.08 (br d, J=13.2 Hz, 2H), 2.68 (t, J=12.4 Hz, 2H), 2.55 (d, J=6.8 Hz, 2H), 1.70-1.60 (m, 3H), 1.45 (s, 9H), 1.15-1.05 (m, 2H) | -CH₂- (piperidine, axial), -CH₂- (piperidine, equatorial), -CH₂-NH₂, -CH- (piperidine), Boc (-C(CH₃)₃), -CH₂- (piperidine, axial) |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate [1] | 3.65 (br d, J=13.6 Hz, 2H), 2.85 (br t, J=12.4 Hz, 2H), 1.50-1.40 (m, 4H), 1.45 (s, 9H), 1.20 (s, 2H), 1.10 (s, 3H) | -CH₂- (piperidine, axial), -CH₂- (piperidine, equatorial), -CH₂- (piperidine), Boc (-C(CH₃)₃), -NH₂, -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 154.9, 79.2, 51.5, 40.5, 35.0, 30.6, 28.4, 24.5 | C=O (Boc), -C(CH₃)₃ (Boc), -C(CH₃)₂-, C-4 (piperidine), -CH₂- (piperidine), -CH₂-NH₂, -C(CH₃)₃ (Boc), -CH₃ |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 154.9, 79.2, 47.9, 44.2, 38.9, 29.5, 28.4 | C=O (Boc), -C(CH₃)₃ (Boc), -CH₂-NH₂, -CH₂- (piperidine), -CH- (piperidine), -CH₂- (piperidine), -C(CH₃)₃ (Boc) |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate [1] | 154.9, 79.2, 49.8, 41.2, 38.8, 28.4, 27.2 | C=O (Boc), -C(CH₃)₃ (Boc), C-4 (piperidine), -CH₂- (piperidine), -CH₂- (piperidine), -C(CH₃)₃ (Boc), -CH₃ |
Table 3: IR Spectroscopic Data (ATR, cm⁻¹)
| Compound | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 3360 (N-H stretch), 2970 (C-H stretch), 1685 (C=O stretch, Boc) | Amine, Alkane, Carbonyl |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 3365 (N-H stretch), 2972 (C-H stretch), 1688 (C=O stretch, Boc) | Amine, Alkane, Carbonyl |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | 3350 (N-H stretch), 2965 (C-H stretch), 1680 (C=O stretch, Boc) | Amine, Alkane, Carbonyl |
Table 4: Mass Spectrometry Data (ESI-MS)
| Compound | [M+H]⁺ (m/z) |
| Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | 229.2 |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate [2] | 215.2 |
| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate [1] | 215.2 |
Experimental Protocols
Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
A detailed experimental protocol for the synthesis of the title compound is provided below.
Scheme 1: Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Caption: Synthetic route to the target compound.
Step 1: Synthesis of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
To a solution of 4-methyl-4-piperidinecarbonitrile (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (Et₃N, 1.5 eq). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate as a colorless oil.
Step 2: Synthesis of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere is added a solution of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in DCM, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate as a pale yellow oil.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).
Conclusion
This guide provides a valuable resource for researchers by presenting a clear comparison of the spectroscopic data for Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and its important structural analogs. The detailed experimental protocols and visual representation of the synthetic pathway offer practical guidance for the preparation and characterization of this key synthetic building block. The presented data will aid in the unambiguous identification and quality assessment of these compounds, facilitating their effective use in drug discovery and development programs.
References
Validating the Synthesis of Novel Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1][2] Its prevalence in numerous drug classes, including analgesics, anticancer agents, and antivirals, underscores the continued importance of developing and validating novel piperidine-based compounds.[1][2] This guide provides a comparative overview of synthetic strategies, detailed characterization protocols, and biological validation assays to aid researchers in this dynamic field.
Comparative Analysis of Synthetic Methodologies
The synthesis of novel piperidine derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, stereochemistry, and overall complexity of the target molecule. A summary of common approaches is presented below.
| Synthetic Strategy | Description | Advantages | Disadvantages | Key Reagents/Conditions |
| Hydrogenation of Pyridine Precursors | Reduction of the aromatic pyridine ring to a saturated piperidine ring.[2][3][4] | A direct and often high-yielding method for accessing the piperidine core.[4] | Requires specialized equipment for handling hydrogen gas at high pressure. Functional group tolerance can be a limitation. | H₂, Catalysts (e.g., PtO₂, Rhodium, Cobalt-based nanoparticles).[2][4] |
| Intramolecular Cyclization | Formation of the piperidine ring by cyclizing a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center.[2] | Allows for the construction of complex and stereochemically defined piperidine rings. | The synthesis of the linear precursor can be multi-step and challenging. | Aza-Michael reaction, reductive amination, radical cyclization.[2] |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis to form the piperidine ring or a heavily substituted precursor.[2] | High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds quickly. | Reaction optimization can be complex, and the scope of suitable starting materials may be limited. | Mannich reaction, Guareschi imide synthesis.[2] |
| Modification of Existing Piperidine Rings | Functionalization of a pre-existing piperidine scaffold. | Straightforward for introducing diversity at specific positions (e.g., N-acylation, N-alkylation).[5] | Limited to the available starting piperidine materials. | Acyl chlorides, alkyl halides.[5] |
Experimental Protocols for Synthesis and Characterization
Thorough characterization is crucial to confirm the identity, purity, and structure of newly synthesized piperidine compounds. A combination of spectroscopic and chromatographic techniques is typically employed.[1]
General Synthesis Protocol: N-Acylation of Piperidine
This protocol describes a general method for the acylation of a piperidine to introduce functional diversity.
-
Dissolution: Dissolve the starting piperidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization Techniques
| Technique | Sample Preparation | Key Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] | ¹H NMR: Provides information on the proton environment, including the number of signals, chemical shifts, and coupling constants, which helps to determine the connectivity of atoms and the stereochemistry of the piperidine ring.[1][6] ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[1] |
| Mass Spectrometry (MS) | Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI).[1] | Confirms the molecular weight of the synthesized compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻). Fragmentation patterns can provide additional structural information.[1] |
| High-Performance Liquid Chromatography (HPLC) | Dissolve the sample in the mobile phase. | Determines the purity of the compound and can be used for purification. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be analyzed as a solid (KBr pellet) or a thin film. | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N) based on their characteristic absorption frequencies.[7] |
Biological Validation and Performance Comparison
The biological activity of novel piperidine compounds is evaluated through a variety of in vitro and in vivo assays, depending on the therapeutic target.
Comparative Biological Activity of Novel Piperidine Derivatives
The following table summarizes the reported biological activities of several novel piperidine compounds from recent studies.
| Compound Class | Target/Assay | Key Findings (IC₅₀/EC₅₀/Activity) | Reference |
| Piperidine-based benzamides | PARP-1 Inhibition | Compounds 6a and 15d showed potent antiproliferative effects against MDA-MB-436 cancer cells with IC₅₀ values of 8.56 µM and 6.99 µM, respectively. They also exhibited excellent PARP-1 inhibitory activity with IC₅₀ values of 8.33 nM and 12.02 nM.[8] | [8] |
| Piperidine derivatives | HSP70 Inhibition | Compound HSP70-36 inhibited the growth of BT474 and lapatinib-resistant BT/Lap(R)1.0 breast cancer cells with IC₅₀ values of 1.41 µM and 1.47 µM, respectively.[9] | [9] |
| 4-(4'-bromophenyl)-4-piperidinol derivatives | Analgesic and Antiplatelet Activity | Compound PD5 was the most active antiplatelet agent with an IC₅₀ of 0.06 mM. Compound PD3 was a highly active analgesic.[10] | [10] |
| Piperidine-spirooxadiazole derivatives | α7 Nicotinic Acetylcholine Receptor Antagonism | Lead compounds inhibited α7 nAChR with IC₅₀ values ranging from 3.3 µM to 13.7 µM.[11] | [11] |
| Piperine derivatives | PPARγ Agonist Activity | Compound 2a was identified as a potential PPARγ agonist with an IC₅₀ of 2.43 µM, which is more potent than the positive control Rosiglitazone (IC₅₀ = 5.61 µM).[12] | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Validation Process
To further clarify the process of validating novel piperidine compounds, the following diagrams illustrate a typical experimental workflow, a representative signaling pathway, and the logical relationships in the validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
The Piperidine Scaffold: A Comparative Analysis in Modern Pharmaceuticals
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, earning its designation as a "privileged scaffold."[1][2] Its prevalence in a wide array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] This guide offers a comparative analysis of piperidine-based scaffolds in two key therapeutic areas: opioid analgesia and oncology. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging this crucial chemical motif.
Comparative Performance of Piperidine-Based Pharmaceuticals
The true utility of the piperidine scaffold is best illustrated through a direct comparison of its performance in different therapeutic contexts. Here, we examine its role in modulating opioid receptors for pain management and in targeting cancer cells.
Piperidine Derivatives as Opioid Receptor Modulators
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors.[3] The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency and selectivity.
Table 1: Comparative Binding Affinities of Piperidine-Based Opioid Analgesics
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Fentanyl | 1-10 | >1000 | >1000 |
| Meperidine | >100 | - | - |
| (3R, 4S)-23 | 0.0021 | 18.4 | 25.8 |
| Morphine | 1-10 | 100-500 | 100-500 |
| R-methadone | 3.0 (µ1), 6.9 (µ2) | Low Affinity | Low Affinity |
Data compiled from multiple sources.[1][4][5]
Piperidine Derivatives as Anticancer Agents
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1] The cytotoxic activity of these derivatives is often evaluated by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines.
Table 2: Comparative Cytotoxic Activity of Piperidine-Based Anticancer Agents
| Compound/Series | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| Furan-pyrazole piperidine derivatives | OVCAR-8 | Ovarian | 0.1 - 15.8 |
| HCT116 | Colon | 0.2 - >20 | |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast | 1.00 |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung | 1.35 |
| DTPEP | A549 | Lung | 2.5 |
| MCF-7 | Breast | 3.1 |
Data compiled from multiple sources.[1][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes influenced by piperidine-based drugs is crucial for a deeper understanding of their mechanisms of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of piperidine-based compounds.
Opioid Receptor Binding Assay
This assay determines the affinity of a test compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), or [³H]U-69,593 (for κ).
-
Test Compound: Piperidine-based derivative.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-radiolabeled standard (e.g., naloxone).
-
Incubation: Incubate the plates at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the reaction mixture through filter mats using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 value of a piperidine-based compound against cancer cell lines.
Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549).
-
Culture Medium: Appropriate for the cell lines used.
-
Test Compound: Piperidine-based derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. policycommons.net [policycommons.net]
- 4. zenodo.org [zenodo.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. h-i-v.net [h-i-v.net]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
I. Immediate Safety and Hazard Information
Before handling or disposing of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate, it is crucial to be aware of its potential hazards. This compound is classified with the following risks:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
II. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this chemical:
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique.[2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles.[1] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | If dust is generated, use a dust respirator.[1] In well-ventilated areas, it may not be necessary.[1] |
III. Step-by-Step Disposal Protocol
The disposal of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and its containers must be managed as hazardous or special waste.[1] Adherence to local, regional, and national regulations is mandatory.[3][4]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid material in a designated, clearly labeled, and sealed container. Avoid generating dust during collection.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) and disposable PPE (e.g., gloves, disposable lab coats) that have come into contact with the chemical should be collected in a sealed bag or container for hazardous waste.
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1] Evacuate non-essential personnel from the immediate vicinity.
-
Containment: For dry spills, use dry clean-up procedures to avoid creating dust.[1] Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2] For wet spills, absorb the liquid with an inert material and place it in a sealed container.
-
Decontamination: After the bulk of the spill has been removed, decontaminate the area by washing it down with large amounts of water.[1] Prevent runoff from entering drains.[1]
Step 3: Final Disposal
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected for disposal.[1]
-
Professional Disposal: Arrange for the disposal of the chemical waste through an authorized hazardous waste collection service.[1] Provide the service with the SDS to ensure proper handling and disposal.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
References
Safeguarding Your Research: A Guide to Handling Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate
Essential safety protocols and logistical plans are critical for the secure handling and disposal of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers and the environment. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural workflows for safe handling, and appropriate disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risk. The following table summarizes the recommended PPE for handling Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Safety glasses with side-shields. | EN166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemically resistant gloves (inspect before use). | Follow good laboratory practices for glove removal and disposal.[1] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | NIOSH (US) or CEN (EU) approved.[1] |
| Body Protection | Protective clothing should be worn when there is a risk of exposure. | Standard laboratory coat. |
Procedural Workflow for Safe Handling and Disposal
To ensure a safe operational environment, a systematic approach to handling and disposal is essential. The following diagram illustrates the key steps from preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate.
Experimental Protocols
Handling Procedure:
-
Ventilation: Always use this chemical in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.[1][2]
-
Avoid Contact: Take measures to avoid all personal contact, including inhalation of dust or vapors.[2] Do not eat, drink, or smoke in the handling area.[2]
-
Hand Hygiene: After handling, wash hands thoroughly with soap and water.[1][2] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]
Accidental Release Measures:
-
Evacuation: In case of a spill, evacuate personnel to a safe area.[1]
-
Personal Protection: Responders should wear appropriate personal protective equipment, including respiratory protection.[1][2]
-
Containment: Prevent the product from entering drains.[1]
-
Cleanup: For dry spills, sweep up and shovel the material, avoiding dust formation.[1][2] For wet spills, use an absorbent material.[2] Place the collected waste into a suitable, closed container for disposal.[1]
Disposal Plan:
-
Product Disposal: Unused or surplus material should be offered to a licensed professional waste disposal service.[1] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Regulations: All disposal activities must be in accordance with local, regional, and national regulations.[2]
By strictly following these safety and logistical guidelines, researchers can minimize the risks associated with handling Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate and ensure a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
